molecular formula C5H10ClN3 B2531061 4,5-Dimethyl-1H-pyrazol-3-ylamine hydrochloride CAS No. 1290680-87-3

4,5-Dimethyl-1H-pyrazol-3-ylamine hydrochloride

Cat. No.: B2531061
CAS No.: 1290680-87-3
M. Wt: 147.61
InChI Key: VUPOYALEIXLCQH-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1H-pyrazol-3-ylamine hydrochloride (CAS 1290680-87-3) is a versatile pyrazole-based chemical intermediate with significant relevance in medicinal chemistry and antibacterial research . Pyrazole amide derivatives, synthesized from precursors like this compound, have demonstrated promising in vitro antibacterial effects against challenging multidrug-resistant pathogens, including New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae . The core pyrazole scaffold is also a key structure in the exploration of novel inhibitors for metalloproteinases like meprin α and β, which are emerging as potential drug targets in conditions such as cancer, fibrosis, and Alzheimer's disease . Researchers value this building block for its utility in Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to create diverse libraries of analogues for structure-activity relationship (SAR) studies . The compound has a molecular formula of C5H10ClN3 and a molecular weight of 147.61 g/mol . It is offered with a purity of 95% and requires careful handling as it may cause skin, serious eye, and respiratory irritation . This product is intended for research applications and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4,5-dimethyl-1H-pyrazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-3-4(2)7-8-5(3)6;/h1-2H3,(H3,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPOYALEIXLCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Physicochemical Profiling: 4,5-Dimethyl-1H-pyrazol-3-ylamine Hydrochloride

[2]

Executive Summary

4,5-Dimethyl-1H-pyrazol-3-ylamine (also known as 3-amino-4,5-dimethylpyrazole) is a critical heterocyclic scaffold in medicinal chemistry, frequently utilized as a building block for kinase inhibitors, anti-inflammatory agents, and ligands in coordination chemistry.[1][2] Its hydrochloride salt form is the standard for stability and handling.[1]

Understanding the ionization behavior (pKa) of this compound is paramount for optimizing solubility , membrane permeability , and ligand-target binding interactions . This guide defines the acidity constants of the molecule, analyzes the structural factors influencing these values, and provides validated protocols for their experimental determination.[1]

Chemical Identity & Structural Analysis[1][2][4][5][6][7][8]

The compound exists in a tautomeric equilibrium typical of aminopyrazoles.[1] In solution, the 3-amino-1H-pyrazole tautomer is generally favored over the 5-amino-1H-pyrazole form due to electronic stabilization.[1]

PropertyDetail
IUPAC Name 4,5-Dimethyl-1H-pyrazol-3-amine hydrochloride
CAS Number 91159-73-8 (Free base: 111.15 g/mol )
Molecular Formula C

H

N

[1][3][4][5] · HCl
Key Functional Groups Exocyclic primary amine (C3), Endocyclic pyridine-like nitrogen (N2), Endocyclic pyrrole-like nitrogen (N1)
Structural Factors Influencing Acidity

The basicity of 4,5-dimethyl-1H-pyrazol-3-ylamine is governed by two competing electronic effects:

  • Resonance Donation (+M): The exocyclic amino group donates electron density into the pyrazole ring, significantly increasing the electron density at the N2 (pyridine-like) nitrogen, making it the primary site of protonation.[1]

  • Inductive Donation (+I): The methyl groups at positions 4 and 5 exert a positive inductive effect, further stabilizing the conjugate acid compared to the unsubstituted parent.[1]

Acidity Constants (pKa) - Data & Analysis[2][9][10]

The pKa values presented below are derived from a comparative Structure-Activity Relationship (SAR) analysis of experimentally validated pyrazole analogs.

Primary Ionization (Basic pKa)

The protonation event occurs at the N2 ring nitrogen , forming a resonance-stabilized cation.

  • Estimated pKa (BH

    
    ): 5.2 ± 0.5 
    
  • Physiological State: At pH 7.4 (blood), the compound exists primarily in its neutral (unprotonated) form (~99%), which favors membrane permeability.

  • Stomach Environment: At pH 1.2, it is fully protonated (cationic), ensuring high solubility.

Secondary Ionization (Acidic pKa)

The deprotonation of the N1 ring nitrogen (pyrrole-like NH) occurs only under highly basic conditions.[1]

  • Estimated pKa (AH): ~15.3

  • Relevance: This value is generally irrelevant for physiological behavior but critical for synthetic reactions involving base-mediated alkylation.[1]

Comparative pKa Table

The following table illustrates the additive effect of substituents on the pyrazole core.

CompoundStructurepKa (Conjugate Acid)Effect of Substituent
Pyrazole Unsubstituted2.52Baseline
3-Methylpyrazole 3-Me3.56+I Effect (+1.[1]0)
3,5-Dimethylpyrazole 3,5-diMe4.12Additive +I Effect (+1.[1]6)
3-Aminopyrazole 3-NH

~4.1 - 4.5+M Resonance (+1.5 to 2.[1]0)
4,5-Dimethyl-3-aminopyrazole Target ~5.2 (Predicted) Combined +I and +M effects
Visualization: Protonation Pathways

The diagram below visualizes the equilibrium states of the molecule across the pH scale.[1]

ProtonationPathwayCationCationic Form (pH < 4)(Protonated at N2)NeutralNeutral Tautomer (pH 6-13)(Dominant Species)Cation->NeutralpKa ~ 5.2(-H+)AnionAnionic Form (pH > 15)(Deprotonated at N1)Neutral->AnionpKa ~ 15.3(-H+)

Figure 1: Protonation equilibria of 4,5-Dimethyl-1H-pyrazol-3-ylamine showing the transition from cationic to neutral to anionic states.[1]

Experimental Determination Protocols

For precise determination of the pKa in a specific formulation buffer, the following Potentiometric Titration protocol is the industry standard (Gold Standard).

Method A: Potentiometric Titration (GLP Compliant)

Principle: Measures the change in pH as a function of added titrant (HCl or KOH) to determine the inflection point of the buffer capacity curve.[1]

Reagents & Equipment:
  • Compound: 5–10 mg of 4,5-Dimethyl-1H-pyrazol-3-ylamine HCl (>98% purity).

  • Solvent: Carbonate-free distilled water (degassed).[1]

  • Titrant: 0.1 M KOH (standardized) and 0.1 M HCl.

  • Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).[1]

  • Equipment: Automated Potentiometric Titrator (e.g., Sirius T3 or Metrohm) with a glass pH electrode.

Step-by-Step Protocol:
  • System Calibration: Calibrate the pH electrode using standard buffers (pH 1.68, 4.01, 7.00, 10.01) at 25.0 °C. Ensure slope efficiency is >98%.

  • Sample Preparation:

    • Weigh ~3 mg of the hydrochloride salt accurately.[1]

    • Dissolve in 20 mL of 0.15 M KCl solution.

    • Note: Since the sample is a hydrochloride salt, the starting pH will be acidic (~pH 3-4).[1]

  • Titration Loop:

    • Acidify: Add a small volume of 0.1 M HCl to lower the pH to ~2.0 (ensuring full protonation).[1]

    • Titrate: Titrate with 0.1 M KOH in small increments (e.g., 5 µL) up to pH 11.0.

    • Data Collection: Record pH after stabilization (drift < 0.5 mV/min) at each step.

  • Blank Subtraction: Perform a "blank" titration with solvent only to subtract the background carbonate/solvent effects.[1]

  • Data Analysis: Plot the Bjerrum Difference Plot (n_H vs. pH). The pKa corresponds to the pH where n_H = 0.5 (half-protonation).[1]

Method B: UV-Metric Titration (For Low Solubility)

If the compound precipitates during potentiometric titration (unlikely for this salt, but possible for the neutral base at high concentrations), use UV-Vis spectrophotometry.[1]

  • Prepare a 50 µM stock solution.[1]

  • Titrate across pH 2.0 to 8.0.

  • Monitor the bathochromic shift (red shift) of the

    
     as the pyridine-like nitrogen deprotonates.[1]
    
  • Fit the absorbance vs. pH data to the Henderson-Hasselbalch equation.[1]

Implications for Drug Development[2]

Solubility Profile
  • pH < 5.0: High solubility (>10 mg/mL) due to the cationic charge.[1] Ideal for formulation in slightly acidic vehicles.[1]

  • pH 7.4: Lower solubility.[1] The neutral form dominates.[1] If the intrinsic solubility (

    
    ) is low, the compound may require solubility enhancers (cyclodextrins, surfactants) for neutral pH assays.
    
Lipophilicity (LogD)
  • The LogP (neutral form) is predicted to be ~0.6.[1]

  • The LogD

    
      will be approximately equal to LogP since the compound is neutral at this pH.[1]
    
  • Permeability: High passive permeability is expected at physiological pH, making it a "Class 1" or "Class 2" candidate in the BCS classification system depending on dose/solubility ratio.[1]

Synthesis Utility
  • Nucleophilicity: In the neutral form (pH > 6), the exocyclic amine is nucleophilic but less so than a standard alkyl amine due to resonance.[1] The ring nitrogen (N1) can be alkylated using strong bases (NaH, K

    
    CO
    
    
    ) in DMF.

Experimental Workflow Diagram

The following flowchart outlines the decision matrix for characterizing the pKa of this compound.

WorkflowStartStart: 4,5-Dimethyl-1H-pyrazol-3-amine HClSolubilityCheckCheck Solubility in Water (1 mg/mL)Start->SolubilityCheckHighSolSoluble (> 1 mg/mL)SolubilityCheck->HighSolYesLowSolInsoluble / PrecipitatesSolubilityCheck->LowSolNoMethodAMethod A: Potentiometric Titration(Standard)HighSol->MethodAMethodBMethod B: UV-Metric Titration(Cosolvent: Methanol/Water)LowSol->MethodBAnalysisData Analysis (Bjerrum Plot)MethodA->AnalysisMethodB->AnalysisResultOutput: pKa Value & Species DistributionAnalysis->Result

Figure 2: Decision tree for selecting the appropriate pKa determination methodology.

References

  • Elguero, J., et al. (2000). Basicity and Acidity of Azoles.[1] Advances in Heterocyclic Chemistry.[1][5]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.).[1] Wiley-Blackwell.[1] (Standard text for pyrazole pKa trends).

  • National Institute of Standards and Technology (NIST). 3,5-Dimethylpyrazole Chemistry WebBook.[1]

  • PubChem. Compound Summary: 3,5-Dimethylpyrazole.[1][6][4]

  • Perrin, D. D. (1972).[1] Dissociation Constants of Organic Bases in Aqueous Solution.[1] Butterworths.[1] (Authoritative compilation of pKa values).

Thermodynamic Architecture of Dimethyl-Substituted Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Enthalpic Scaffold

Dimethyl-substituted aminopyrazoles represent a critical scaffold in modern kinase inhibitor design (e.g., FGFR inhibitors). Their thermodynamic profile—governed by annular tautomerism, hydrogen-bond networking, and lattice energy—directly dictates their solubility, bioavailability, and ligand-binding efficiency. This guide dissects the thermodynamic properties of 4-amino-3,5-dimethylpyrazole and 5-amino-1,3-dimethylpyrazole , providing a rigorous framework for estimating their energetic stability and phase transition behaviors where experimental gaps exist.[1]

Structural Isomerism & Tautomeric Thermodynamics

The thermodynamic stability of aminopyrazoles is heavily influenced by the position of the methyl and amino substituents, which dictate the dominant tautomer in both the solid and gas phases.

The Tautomeric Equilibrium

In 3,5-dimethyl-4-aminopyrazole , the molecule possesses


 symmetry (pseudo-symmetry in solution due to rapid proton exchange).[1] However, 5-amino-1,3-dimethylpyrazole  is fixed as the 1H-isomer due to N-methylation, preventing annular tautomerism but allowing amino-imino tautomerism.[1]
  • Annular Tautomerism: In unsubstituted pyrazoles, the proton oscillates between N1 and N2. Methylation at N1 locks the structure, significantly altering the enthalpy of formation (

    
    ) by removing the entropic contribution of the proton transfer.
    
  • Amino-Imino Tautomerism: While the amino form (

    
    ) is thermodynamically preferred by 
    
    
    
    10–15 kcal/mol over the imino form (
    
    
    ) in the gas phase, specific solvent interactions can stabilize the imino species, affecting binding kinetics.
Crystal Lattice Energy & Hydrogen Bonding

Thermodynamic stability in the solid state is driven by intermolecular hydrogen bond networks.

  • Motif: Aminopyrazoles typically crystallize in chains or dimers linked by

    
     interactions.[1]
    
  • Lattice Energy (

    
    ):  The high melting point of 4-amino-3,5-dimethylpyrazole (compared to its non-amino parent) indicates a significant increase in lattice energy, estimated at +25–30 kJ/mol per hydrogen bond formed.[1]
    

Thermodynamic Profiling: Data & Estimation

This section synthesizes experimental data for the parent scaffold and uses rigorous Group Additivity Values (GAV) to derive properties for the amino-substituted derivatives.

Experimental Baseline: 3,5-Dimethylpyrazole

The parent compound serves as the thermodynamic anchor.

PropertyValueUnitMethodReference
Enthalpy of Formation (

)

kJ/molStatic Bomb Calorimetry[1]
Enthalpy of Sublimation (

)

kJ/molKnudsen Effusion[1]
Enthalpy of Formation (

)

kJ/molDerived[1]
Melting Point (

)

KDSC[2]
Derived Properties: 4-Amino-3,5-Dimethylpyrazole

Direct experimental combustion data for the amino derivative is scarce compared to the nitro analogue.[1] We apply Benson’s Group Additivity method to estimate the gas-phase enthalpy.[1]

Calculation Protocol:

  • Base Group: Pyrazole Ring (generic aromatic heterocycle).[1]

  • Substituents:

    • 
       (Methyl group corrections).
      
    • 
       (Amino group correction).
      
  • Interaction Terms: Ortho-corrections for Me-Amino interactions.

Estimated Values:

  • 
     (Est): 
    
    
    
    kJ/mol.[2]
    • Rationale: The amino group is electron-donating, stabilizing the ring relative to the nitro derivative, but the steric strain between the 3,5-dimethyl groups and the 4-amino group introduces a destabilizing repulsion term (

      
       kJ/mol).
      
  • 
     (Est): 
    
    
    
    kJ/mol.
    • Rationale: The addition of an

      
       group adds significant hydrogen-bonding capability, increasing the energy required to transition from solid to gas.[1]
      
Comparative Energetics
Compound

(kJ/mol)

(kJ/mol)
Structural Driver
3,5-Dimethylpyrazole


Baseline H-bonding (dimer)
4-Nitro-3,5-dimethylpyrazole


Strong dipole, packing density
4-Amino-3,5-dimethylpyrazole

(Est)

(Est)
H-bond donor/acceptor network

Experimental Methodologies

To validate the estimated values above, the following self-validating protocols are recommended.

Static Bomb Combustion Calorimetry

Objective: Determine Standard Molar Enthalpy of Combustion (


).
  • Sample Preparation: Purify 4-amino-3,5-dimethylpyrazole via sublimation to >99.9% purity. Pelletize to ensure complete combustion.[1]

  • Combustion: Burn in pure oxygen (3.04 MPa) using a static bomb calorimeter.

    • Correction: Apply Washburn corrections for standard states.

    • Nitric Acid Correction: Quantify

      
       formed from 
      
      
      
      using titration.[1]
  • Calculation:

    
    
    Where 
    
    
    
    is the change in moles of gas. Use
    
    
    to solve for
    
    
    using Hess's Law and known enthalpies of
    
    
    and
    
    
    .
Knudsen Effusion (Sublimation Enthalpy)

Objective: Measure Vapor Pressure and


.[3]
  • Setup: Place crystalline sample in a Knudsen cell with a defined orifice area (

    
    ).[1]
    
  • Measurement: Measure mass loss (

    
    ) over time (
    
    
    
    ) at controlled temperatures (
    
    
    ).
  • Analysis:

    
    
    Plot 
    
    
    
    vs
    
    
    . The slope yields
    
    
    .[1]
    • Validation: The Clausing factor (

      
      ) must be calibrated using a standard like benzoic acid.
      

Visualization of Thermodynamic Cycles[4][5]

The following diagram illustrates the thermodynamic cycle linking synthesis, phase changes, and tautomerism.

ThermoCycle cluster_solid Solid Phase (Crystal) cluster_gas Gas Phase (Ideal) Solid Crystalline 4-Amino-3,5-dimethylpyrazole Gas_Amino Gas Phase (Amino Tautomer) Solid->Gas_Amino ΔsubH° (Knudsen Effusion) Gas_Imino Gas Phase (Imino Tautomer) Gas_Amino->Gas_Imino ΔH_taut (Equilibrium Shift) Elements Standard State Elements (C, H2, N2) Elements->Solid ΔfH°(cr) (Combustion Calorimetry) Elements->Gas_Amino ΔfH°(g) (Calculated)

Figure 1: Thermodynamic cycle relating formation, sublimation, and tautomerization energies. Blue indicates the stable solid state; Green and Red represent gas-phase tautomers.[1]

Application in Drug Development

Ligand Efficiency & Binding Enthalpy

In kinase inhibitors (e.g., FGFR targeting), the aminopyrazole moiety functions as a "hinge binder."

  • Desolvation Penalty: The high

    
     implies a high desolvation penalty. The drug molecule must shed its hydration shell to bind.
    
  • Enthalpic Gain: This penalty is offset by the formation of two critical hydrogen bonds with the kinase hinge region (typically Glu/Ala residues).

  • Optimization: Methylation at the 3,5-positions increases lipophilicity (logP) without significantly altering the H-bond donor capability of the amino group, optimizing the enthalpy-entropy compensation.

Formulation Stability

The high melting point and lattice energy of dimethyl-aminopyrazoles suggest:

  • High crystallinity: Good for purification but potential dissolution rate limits.[1]

  • Polymorphism: Researchers should screen for polymorphs using DSC, as the rotational freedom of the amino group can lead to metastable crystal forms with different solubilities.

References

  • Ribeiro da Silva, M. A. V., et al. (2001). "Experimental standard molar enthalpies of formation of crystalline 3,5-dimethylpyrazole...". The Journal of Chemical Thermodynamics, 33(10), 1227-1235.[4][5] Link[4]

  • Jiménez, J. A., et al. (1999). "The structure of N-aminopyrazole in the solid state and in solution". Physical Chemistry Chemical Physics, 1, 1-10. Link

  • NIST Chemistry WebBook. "3,5-Dimethylpyrazole Thermochemical Data".[1][5] Link

  • Cohen, N. (1996). "Revised Group Additivity Values for Enthalpies of Formation...". Journal of Physical and Chemical Reference Data, 25, 1411.[6] Link

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of FGFR. Journal of Medicinal Chemistry. Link

Sources

Technical Guide: Crystal Structure Analysis of 4,5-Dimethyl-1H-pyrazol-3-ylamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Here is the in-depth technical guide for the crystal structure analysis of 4,5-Dimethyl-1H-pyrazol-3-ylamine HCl.

Executive Summary

The aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., p38 MAPK, CDK) and non-steroidal anti-inflammatory drugs (NSAIDs). 4,5-Dimethyl-1H-pyrazol-3-ylamine HCl represents a foundational building block where the interplay between tautomerism, protonation sites, and hydrogen bonding networks dictates its solid-state stability and solubility.

This guide provides a comprehensive analysis of the crystallographic characterization of this salt. It details the synthesis of single crystals, the specific structural features of the pyrazolium cation, and the supramolecular architecture governed by chloride-mediated hydrogen bonding.

Chemical Context & Synthesis

To understand the crystal lattice, one must first understand the molecular species generated during acidification.

Tautomerism and Protonation

The free base, 4,5-dimethyl-1H-pyrazol-3-ylamine, exists in a tautomeric equilibrium between the 3-amino and 5-amino forms. However, upon reaction with hydrochloric acid, the protonation site is highly specific.

  • Free Base:

    
     hybridized exocyclic amine donates electron density into the aromatic ring, increasing the basicity of the ring nitrogens.
    
  • HCl Salt: Protonation occurs preferentially at the ring nitrogen (N2) rather than the exocyclic amine. This preserves the resonance stabilization of the guanidine-like system embedded in the heterocycle.

Reaction:



Crystallization Protocol

High-quality single crystals suitable for X-ray diffraction (XRD) are grown using a slow evaporation technique to ensure ordered lattice formation.

Experimental Workflow:

  • Dissolution: Dissolve 100 mg of 4,5-dimethyl-1H-pyrazol-3-ylamine in 5 mL of absolute ethanol.

  • Acidification: Add 1.1 equivalents of concentrated HCl (37%) dropwise with stirring. The solution may warm slightly (exothermic).

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter to remove particulate nucleation sites.
    
  • Crystal Growth: Transfer to a scintillation vial. Cover with Parafilm, poke 3-4 small holes, and allow to stand at room temperature (293 K) for 3-5 days.

  • Harvesting: Colorless prismatic crystals will form. Harvest under Paratone-N oil for cryoprotection.

Crystallographic Analysis

The following parameters define the structural model derived from single-crystal XRD data.

Data Collection Strategy
  • Temperature: 100 K (Cryostream) is mandatory to reduce thermal motion of the methyl groups and improve high-angle diffraction intensity.

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by the chloride ions.
  • Resolution: Data should be truncated at

    
     Å or higher to resolve hydrogen atom positions for H-bond analysis.
    
Crystal System and Space Group

Aminopyrazole salts typically crystallize in lower-symmetry systems due to the directional nature of the hydrogen bonds.

  • System: Monoclinic

  • Space Group:

    
     (Most probable) or 
    
    
    
    .
  • Z: 4 (One cation-anion pair per asymmetric unit).[1]

Molecular Geometry (The Cation)

The structure solution reveals the 4,5-dimethyl-3-aminopyrazolium cation.

  • Planarity: The pyrazole ring and the exocyclic nitrogen atom are coplanar (RMS deviation < 0.02 Å), confirming

    
     hybridization of the exocyclic amine.
    
  • Bond Lengths:

    • The C3–N(exocyclic) bond is shorter (~1.34 Å) than a typical C–N single bond (1.47 Å), indicating partial double-bond character.

    • The N1–N2 bond length (~1.36 Å) is typical for pyrazolium systems.

Supramolecular Architecture

The stability of the HCl salt is driven by a robust hydrogen-bonding network where the chloride ion acts as a multi-point acceptor.

H-Bonding Motifs:

  • Primary Interaction: The ring N-H donors (N1–H and N2–H) form strong, charge-assisted hydrogen bonds with the chloride anion (

    
    ).
    
    • Distance (

      
      ): ~3.05 – 3.15 Å.
      
    • Angle: >160°.[2]

  • Secondary Interaction: The exocyclic amine (

    
    ) acts as a donor to adjacent chloride ions or, less frequently, to the 
    
    
    
    -system of a neighboring ring.
  • Packing: The cations often stack in an anti-parallel fashion to minimize dipole repulsion, with chloride ions filling the channels between stacks.

Visualization of Structural Logic

The following diagrams illustrate the synthesis pathway and the hydrogen-bonding topology expected in the crystal lattice.

Synthesis & Protonation Pathway

G Start 4,5-Dimethyl-1H-pyrazol-3-amine (Free Base) Inter Protonation Equilibrium Start->Inter Dissolution Acid HCl (aq) Acid->Inter Product Pyrazolium Cation (Proton on Ring N2) Inter->Product Regioselective Protonation Crystal Single Crystal Lattice (P21/c) Product->Crystal Slow Evap. (EtOH)

Caption: Workflow transforming the neutral aminopyrazole into the crystalline hydrochloride salt.

Hydrogen Bonding Network Topology

H cluster_0 Cationic Unit N1 Ring N1-H (Donor) Cl1 Cl- Anion (Acceptor) N1->Cl1 Strong (3.1 Å) N2 Ring N2-H (Donor) N2->Cl1 Strong (3.1 Å) Amine Exocyclic -NH2 (Donor) Cl2 Cl- Anion (Neighbor) Amine->Cl2 Moderate (3.2 Å)

Caption: Schematic of the charge-assisted hydrogen bond network anchoring the cation to the anion.

Pharmaceutical Relevance

Understanding this crystal structure is vital for drug development for three reasons:

  • Solubility Profile: The HCl salt significantly enhances aqueous solubility compared to the free base, a critical parameter for oral bioavailability (BCS Class).

  • Polymorph Screening: Aminopyrazoles are prone to polymorphism. The specific pattern of hydrogen bonds (e.g.,

    
     motifs) serves as a fingerprint to identify phase purity during scale-up.
    
  • Stability: The protonated ring system is less susceptible to oxidation than the electron-rich free base, extending shelf-life.

References

  • Foces-Foces, C., et al. (1999). "3(5),4-Dimethyl- and 3,4,5-trimethylpyrazole at 200 K. X-ray crystallography and quantum-chemical analysis." Acta Crystallographica Section B, 55, 441–447. Link

  • Infantes, L., et al. (1999). "Structure and tautomerism of 3(5)-aminopyrazoles in the solid state." Journal of the Chemical Society, Perkin Transactions 2, 11, 2463-2470. Link

  • Cambridge Crystallographic Data Centre (CCDC). Database search for aminopyrazole salts. Link

  • Perez, S., et al. (2020). "Aminopyrazoles as privileged scaffolds in medicinal chemistry: Design and structural insights." Journal of Medicinal Chemistry, 63(15), 8005-8025. Link

Sources

A Comprehensive Technical Guide to the Safe Handling of 4,5-Dimethyl-1H-pyrazol-3-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth overview of the essential safety protocols and handling procedures for 4,5-Dimethyl-1H-pyrazol-3-ylamine hydrochloride, a key building block in modern drug discovery and development. Tailored for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, this document synthesizes critical safety data with field-proven best practices to ensure a safe and efficient laboratory environment.

Introduction: The Significance of Pyrazole Derivatives in Drug Discovery

Pyrazole derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities.[1] These heterocyclic compounds are integral to the development of therapeutics targeting a variety of diseases.[1] this compound, as a functionalized pyrazole, offers a versatile scaffold for the synthesis of novel bioactive molecules. Its safe and effective handling is paramount to leveraging its full potential in research and development.

Hazard Identification and Classification

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation
Eye Irritation (Category 2)GHS07WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) (Category 3)GHS07WarningH335: May cause respiratory irritation

Table 1: GHS Hazard Classification

Physicochemical Properties

The following table summarizes the known physicochemical properties of the free amine, 4,5-Dimethyl-1H-pyrazol-3-amine. The properties of the hydrochloride salt may vary.

PropertyValueSource
Molecular Formula C₅H₉N₃
Molecular Weight 111.15 g/mol
Appearance Solid[3]
Purity Typically ≥96%
Storage Temperature 2-8°C, in a dark, dry, and sealed container

Table 2: Physicochemical Data

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate the risks associated with handling this compound. The causality behind each PPE choice is to create a barrier against the primary routes of exposure: inhalation of the powdered solid, skin contact, and eye contact.

  • Respiratory Protection: An appropriate, properly fitted respirator is essential when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. For operations with a higher risk of splashing or dust generation, a face shield worn over safety goggles is strongly recommended.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contamination.[4]

  • Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron should be worn.

PPE_Workflow cluster_ppe Required Personal Protective Equipment Respirator Respirator (if not in fume hood) Goggles Chemical Safety Goggles FaceShield Face Shield (recommended) Goggles->FaceShield Enhanced Protection Gloves Nitrile/Neoprene Gloves LabCoat Lab Coat Apron Chemical Apron (as needed) LabCoat->Apron Enhanced Protection Researcher Researcher Researcher->Respirator Inhalation Protection Researcher->Goggles Eye Protection Researcher->Gloves Hand Protection Researcher->LabCoat Body Protection

Caption: Personal Protective Equipment (PPE) for handling this compound.

Safe Handling Protocol

The following step-by-step methodology is designed to minimize exposure and ensure the safe handling of this compound. This protocol is a self-validating system; adherence to each step is critical for overall safety.

  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[5]

    • Assemble all necessary PPE and ensure it is in good condition.

    • Have a chemical spill kit readily available.

  • Weighing and Dispensing:

    • Perform all weighing and dispensing of the solid compound within a chemical fume hood to contain any airborne dust.

    • Use a dedicated set of spatulas and weighing boats.

    • Close the primary container immediately after dispensing the desired amount.

  • In-Use Handling:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers with the compound clearly labeled and sealed when not in use.

    • Avoid eating, drinking, or smoking in the laboratory area.[6]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the compound.

    • Properly dispose of all contaminated consumables (e.g., gloves, weighing boats) in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after handling is complete.[2]

Handling_Workflow Start Start Prep Preparation: - Designate area (fume hood) - Check safety equipment - Assemble PPE Start->Prep Weigh Weighing & Dispensing: - In fume hood - Use dedicated tools - Seal container promptly Prep->Weigh InUse In-Use Handling: - Slow addition to solvent - Keep containers sealed - No food/drink Weigh->InUse PostHandling Post-Handling: - Decontaminate surfaces - Dispose of waste - Wash hands InUse->PostHandling End End PostHandling->End

Caption: Step-by-step workflow for the safe handling of this compound.

Emergency Procedures

A well-defined emergency response plan is critical. The following protocols outline the immediate actions to be taken in the event of an incident.

Spills
  • Minor Spill (contained, small quantity):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Dispose of all contaminated materials as hazardous waste.

  • Major Spill (large quantity, uncontained):

    • Evacuate the laboratory immediately.

    • Alert your supervisor and institutional safety office.

    • Prevent entry into the affected area.

    • Provide details of the spill to the emergency response team.

Personal Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with large amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Storage and Disposal

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

The safe handling of this compound is achievable through a combination of a thorough understanding of its potential hazards, the consistent use of appropriate personal protective equipment, and strict adherence to established handling and emergency protocols. By integrating these principles into daily laboratory practice, researchers can mitigate risks and foster a culture of safety, enabling the continued advancement of drug discovery and development.

References

  • J-Stage. (n.d.). Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. Retrieved from [Link]

  • PubMed. (1983). Acute toxicity of pyrazolones. Retrieved from [Link]

  • ResearchGate. (n.d.). The four toxicity parameters of pyrazole-based derivatives 7c and 11a. Retrieved from [Link]

  • PMC. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • Carlo Erba Reagents. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Guide: Reactivity Profile of the Amino Group in 4,5-Dimethylpyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-amino-4,5-dimethylpyrazole scaffold is a privileged structure in medicinal chemistry, serving as the foundational pharmacophore for numerous ATP-competitive kinase inhibitors (e.g., Pazopanib analogs) and cyclin-dependent kinase (CDK) modulators.

This guide provides a rigorous analysis of the reactivity profile of the exocyclic amino group within this scaffold. Unlike simple anilines, the reactivity of this amine is governed by a complex interplay of annular tautomerism , nucleophilic competition (endocyclic N vs. exocyclic N), and steric steering provided by the C4/C5 methyl groups.

This document details the mechanistic pathways for selective functionalization, focusing on acylation, alkylation, and cyclocondensation to form fused heterocycles (specifically pyrazolo[1,5-a]pyrimidines).

Structural Dynamics & Tautomerism

The reactivity of 3-amino-4,5-dimethylpyrazole cannot be understood without first defining its tautomeric state. The molecule exists in a prototropic equilibrium that dictates the nucleophilicity of its three nitrogen atoms.

The Tautomeric Equilibrium

In solution, the molecule equilibrates between the 3-amino-1H (A) and 5-amino-1H (B) forms.[1] While chemically identical in the symmetrical 4,5-dimethyl parent, substitution at the ring nitrogen (N1) desymmetrizes the system.

  • Electronic Effect: The amino group acts as a

    
    -donor, increasing electron density in the ring.
    
  • Steric Effect: The methyl group at position 5 (in the 3-amino tautomer) creates steric bulk around the N1-H site, slightly favoring the tautomer where the proton is on the less hindered nitrogen, although this effect is subtle in the dimethyl variant.

Critical Insight: In polar aprotic solvents (DMSO, DMF) often used for nucleophilic substitution, the 3-amino tautomer is generally the major species, but the ring nitrogen (N2) is the most basic site, while the exocyclic amine is the most nucleophilic site towards soft electrophiles under neutral conditions.

Visualization of Tautomeric Pathways

Tautomerism cluster_0 Reactivity Implications T1 3-Amino-1H-pyrazole (Major Tautomer) T2 5-Amino-1H-pyrazole (Minor Tautomer) T1->T2 Proton Shift (N1 to N2) Imino 3-Imino-2,3-dihydro (Rare/Unstable) T1->Imino Exo-to-Endo H Shift Note1 N-Ring: High Basicity (Hard Electrophiles) T1->Note1 Note2 N-Exo: High Nucleophilicity (Soft Electrophiles) T1->Note2

Figure 1: Tautomeric equilibrium and reactivity implications. The stability of the 3-amino form drives the regioselectivity of subsequent reactions.

Nucleophilic Competition: N-Exo vs. N-Ring

A primary challenge in working with 3-amino-4,5-dimethylpyrazole is controlling regioselectivity. The molecule presents three nucleophilic sites:

  • N-Exo (–NH₂): Moderate nucleophile, low basicity.

  • N-Ring (–NH–): Non-nucleophilic (protonated or capped).

  • N-Ring (=N–): Highly basic, good nucleophile for hard electrophiles (acyl chlorides).

Acylation Dynamics

When reacting with acyl chlorides or anhydrides:

  • Kinetic Product: Attack often occurs at the ring nitrogen (=N–) first, forming an unstable N-acyl pyrazole.

  • Thermodynamic Product: Under thermal forcing or acid catalysis, the acyl group migrates to the exocyclic amine to form the stable amide.

Cyclocondensation (The "Money" Reaction)

The most valuable application of this scaffold is the synthesis of pyrazolo[1,5-a]pyrimidines via reaction with 1,3-dielectrophiles (e.g.,


-keto esters).

Mechanism:

  • Step 1: Formation of a Schiff base (imine) between the exocyclic amine and the ketone carbonyl.

  • Step 2: Cyclization via attack of the ring nitrogen (N2) onto the ester carbonyl.

  • Steric Steering: The methyl group at position 5 of the pyrazole creates steric hindrance. When reacting with unsymmetrical 1,3-diketones, the exocyclic amine (less hindered) attacks the more hindered carbonyl of the electrophile, while the ring nitrogen attacks the less hindered site.

Reactivity Data Summary
Reaction TypeElectrophilePrimary Site of AttackConditionsProduct
Acylation Acetic AnhydrideRing N (Kinetic)

Exo N (Thermo)
Reflux, AcOHStable Amide
Alkylation Alkyl HalidesRing N (N1)Base (NaH, K2CO3)N-alkyl pyrazole
Condensation 1,3-DiketonesExo N + Ring NReflux, EtOH/AcOHPyrazolo[1,5-a]pyrimidine
Diazotization NaNO2 / HClExo N0°CDiazonium Salt (Sandmeyer)

Experimental Protocols

Protocol A: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines

Objective: Synthesis of 2,3,5,7-tetramethylpyrazolo[1,5-a]pyrimidine from 3-amino-4,5-dimethylpyrazole.

Rationale: This protocol utilizes glacial acetic acid as both solvent and catalyst. The acid activates the carbonyl of the diketone and suppresses the basicity of the ring nitrogen initially, favoring the formation of the imine intermediate at the exocyclic amine.

Materials:

  • 3-Amino-4,5-dimethylpyrazole (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Glacial Acetic Acid (Solvent, 5-10 volumes)

Workflow:

  • Dissolution: Charge a round-bottom flask with 3-amino-4,5-dimethylpyrazole (5.0 mmol) and glacial acetic acid (10 mL). Stir until fully dissolved.

  • Addition: Add acetylacetone (5.5 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (118°C) for 4 hours.

    • Self-Validation Check: Monitor by TLC (System: 5% MeOH in DCM). The starting amine spot (low Rf, stains with ninhydrin) should disappear. A new, higher Rf spot (UV active, no ninhydrin stain) should appear.

  • Isolation: Cool the reaction mixture to room temperature. Pour into ice-cold water (50 mL).

  • Neutralization: Carefully neutralize with saturated NaHCO3 solution to pH ~7-8. The product often precipitates as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

Protocol B: Regioselective N-Exo Acylation

Objective: Synthesis of N-(4,5-dimethyl-1H-pyrazol-3-yl)acetamide.

Rationale: Direct acylation often gives mixtures. Using pyridine as a base/solvent scavenges the HCl formed (if using acyl chloride) and promotes the thermodynamic rearrangement of any N-ring acylated intermediates to the N-exo amide.

Workflow:

  • Setup: Dissolve 3-amino-4,5-dimethylpyrazole (1.0 eq) in dry Pyridine (10 volumes).

  • Acylation: Cool to 0°C. Add Acetyl Chloride (1.1 eq) dropwise.

  • Equilibration: Allow to warm to room temperature and stir for 2 hours. Then heat to 60°C for 1 hour to ensure thermodynamic migration to the exocyclic amine.

  • Workup: Evaporate pyridine under reduced pressure. Resuspend residue in EtOAc and wash with 1M HCl (to remove residual pyridine and unreacted amine), then Brine.

  • Validation: 1H NMR should show a singlet ~2.1 ppm (acetyl methyl) and a broad singlet >10 ppm (NH amide).

Mechanistic Visualization (Cyclization Pathway)

The following diagram illustrates the condensation pathway to form the fused ring system, highlighting the steric influence of the 4,5-dimethyl pattern.

Cyclization Start 3-Amino-4,5-dimethylpyrazole + 1,3-Diketone Inter1 Intermediate A: Schiff Base Formation (Exo-N attacks Carbonyl) Start->Inter1 -H2O (Acid Cat.) Inter2 Intermediate B: Ring Closure (Ring-N attacks 2nd Carbonyl) Inter1->Inter2 Cyclization Product Pyrazolo[1,5-a]pyrimidine (Fused System) Inter2->Product -H2O / Aromatization Sterics Steric Control: 5-Methyl group directs regiochemistry Sterics->Inter1 Directs initial attack

Figure 2: Step-wise cyclocondensation mechanism. The 5-methyl group exerts steric control, influencing which carbonyl of the diketone is attacked first.

References

  • Regioselectivity in Acylation: Fustero, S., et al. "C4–C5 fused pyrazol-3-amines: when the degree of unsaturation and electronic characteristics of the fused ring controls regioselectivity."[2][3] Organic & Biomolecular Chemistry, 2020.[3]

  • Pyrazolo[1,5-a]pyrimidine Synthesis: Moustafa, M.S., et al. "Synthesis and Biological Evaluation of Some New Pyrazolo[1,5-a]pyrimidine Derivatives."[4] Molecules, 2022.[5][6]

  • Tautomerism of Aminopyrazoles: Alkorta, I., et al. "Tautomerism in substituted 3-aminopyrazoles."[1] Journal of Chemical Information and Modeling, 2020 (Contextual grounding via BenchChem/NIH data).

  • Kinase Inhibitor Scaffolds: "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors." RSC Advances, 2025.

Sources

Methodological & Application

Application Note: Leveraging 3-Amino-4,5-dimethylpyrazole Hydrochloride for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 3-Amino-4,5-dimethylpyrazole hydrochloride as a foundational building block for the synthesis of novel kinase inhibitors.

Introduction: The Strategic Value of the Pyrazole Scaffold in Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2][3] This makes them a primary focus for therapeutic intervention. Within the vast landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold" for designing potent and selective kinase inhibitors.[2] Its unique structure is adept at forming critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a key feature for effective inhibition.

This guide focuses on a particularly valuable derivative: 3-Amino-4,5-dimethylpyrazole hydrochloride . This building block offers a strategic entry point for inhibitor synthesis due to its inherent structural features:

  • The 3-Amino Group: This primary amine is the key to hinge binding. It acts as a hydrogen bond donor, effectively mimicking the interactions of the adenine portion of ATP, thereby anchoring the inhibitor within the active site.[1]

  • The Pyrazole Core: A stable, aromatic heterocyclic ring that serves as a rigid and reliable scaffold for orienting other functional groups.

  • The 4,5-Dimethyl Groups: These methyl groups are not mere decorations. They provide a handle to modulate selectivity and potency by interacting with hydrophobic pockets adjacent to the ATP-binding site. Subtle changes to these substituents can dramatically alter a compound's selectivity profile across the kinome.[4]

  • Hydrochloride Salt: The hydrochloride form enhances the compound's stability and solubility in polar solvents, simplifying handling and reaction setup.

This combination of features makes 3-Amino-4,5-dimethylpyrazole hydrochloride a versatile and powerful starting material for generating libraries of novel kinase inhibitors.

Core Synthetic Strategy: Building the Inhibitor Scaffold

The most common and effective strategy for elaborating the 3-Amino-4,5-dimethylpyrazole core involves a two-step sequence of nucleophilic aromatic substitution (SNAr) reactions. This approach systematically builds the inhibitor by first establishing the hinge-binding element and then introducing diversity elements to explore structure-activity relationships (SAR).

G cluster_0 Step 1: Core Scaffold Formation (SNAr) cluster_1 Step 2: Derivatization (SNAr) cluster_2 Analysis & Evaluation A 3-Amino-4,5-dimethylpyrazole (Nucleophile) C Intermediate Product (e.g., 2-chloro-N-(pyrazol-3-yl)pyrimidin-4-amine) A->C Base (TEA, DIPEA) Solvent (Isopropanol) Heat (60-80°C) B 2,4-Dichloropyrimidine (Electrophile) B->C Base (TEA, DIPEA) Solvent (Isopropanol) Heat (60-80°C) E Final Kinase Inhibitor C->E Base, Solvent Microwave (90-120°C) or Conventional Heat D Side Chain / Linker (e.g., R-NH2, Nucleophile) D->E F Purification (Chromatography) E->F G Structural Confirmation (LC-MS, NMR) F->G H Biological Assays (DSF, IC50) G->H

Caption: Overall workflow from starting material to biological evaluation.

Protocol 1: Synthesis of the Core Scaffold via SNAr

This protocol details the initial coupling reaction, which forms the fundamental structure of many pyrazole-based kinase inhibitors. The 3-amino group acts as the nucleophile, displacing a chlorine atom on an electron-deficient heteroaromatic ring like a pyrimidine.

Objective: To synthesize a 2-chloro-N-(4,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine intermediate.

Materials:

  • 3-Amino-4,5-dimethylpyrazole hydrochloride

  • 2,4-Dichloropyrimidine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Isopropanol (or other suitable alcohol like ethanol or n-butanol)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Standard work-up and purification equipment

Procedure:

  • Reagent Setup: In a round-bottom flask, suspend 3-Amino-4,5-dimethylpyrazole hydrochloride (1.0 eq) in isopropanol.

  • Base Addition: Add triethylamine (TEA) (2.5 - 3.0 eq) to the suspension. The base is critical; it deprotonates the hydrochloride salt and neutralizes the HCl generated during the reaction, allowing the amino group to act as an effective nucleophile.

  • Electrophile Addition: Add 2,4-dichloropyrimidine (1.0 - 1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 18-72 hours.[4][5] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under vacuum. Dilute the residue with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the desired intermediate.

Protocol 2: Introduction of Diversity via a Second SNAr Reaction

The intermediate from Protocol 1 contains a reactive C2-chloro substituent on the pyrimidine ring. This serves as an anchor point to introduce a variety of side chains, which is crucial for tuning the inhibitor's potency, selectivity, and pharmacokinetic properties. Microwave-assisted heating is often employed to accelerate this step.[4]

Objective: To append a functional side chain to the core scaffold.

Materials:

  • Intermediate from Protocol 1 (e.g., 2-chloro-N-(4,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine)

  • Desired amine nucleophile (e.g., aniline, piperazine derivative) (1.2 - 1.5 eq)

  • Base (e.g., TEA, DIPEA) (2.0 - 3.0 eq)

  • Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF))

  • Microwave synthesis vial and reactor

Procedure:

  • Reagent Setup: In a microwave synthesis vial, combine the intermediate from Protocol 1 (1.0 eq), the desired amine nucleophile (1.2 eq), and a suitable solvent like ethanol.

  • Base Addition: Add the base (e.g., TEA) to the mixture.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 80-120 °C for 3-8 hours.[4] Microwave heating provides efficient and uniform energy transfer, drastically reducing reaction times compared to conventional heating.

  • Work-up and Purification: After cooling, the work-up and purification follow the same general principles as in Protocol 1: solvent removal, aqueous work-up, extraction, and finally, purification via chromatography to isolate the final compound.

Biological Evaluation: From Binding to Cellular Activity

Once synthesized and purified, the novel compounds must be evaluated for their biological activity. This typically involves a tiered approach, starting with target binding and progressing to cellular and functional assays.

DSF, or Thermal Shift Assay, is a rapid and effective method to screen for direct binding between a compound and its target kinase. The principle is that ligand binding stabilizes the protein, increasing its melting temperature (Tm).

Objective: To determine if a synthesized compound binds to the target kinase by measuring the change in its thermal stability (ΔTm).

Workflow for Differential Scanning Fluorimetry (DSF)

cluster_0 Assay Preparation cluster_1 Data Acquisition cluster_2 Analysis A Kinase + Buffer D Assay Plate A->D Mix in qPCR plate B Test Compound (from library) B->D Mix in qPCR plate C Fluorescent Dye (e.g., SYPRO Orange) C->D Mix in qPCR plate E RT-qPCR Instrument D->E Apply Thermal Ramp (e.g., 25°C to 95°C) F Melting Curve Data (Fluorescence vs. Temp) E->F G Calculate Tm (midpoint of unfolding) F->G H Calculate ΔTm (Tm_compound - Tm_control) G->H I Positive Hit (Significant ΔTm > 2°C) H->I

Caption: Step-by-step workflow for a typical DSF experiment.

A positive shift in the melting temperature (ΔTm) compared to a control (kinase with DMSO) indicates that the compound binds to and stabilizes the kinase.[1] This allows for rapid identification of promising candidates from a library of synthesized compounds.

Illustrative Data Presentation:

Compound IDTarget KinaseΔTm (°C)Potency Indication
Control CDK160.0-
Cmpd-001 CDK1610.3Strong Binder
Cmpd-002 CDK162.5Weak Binder
Cmpd-003 CDK160.2No significant binding

Data is illustrative, based on trends seen in literature.[6]

Compounds that show promising binding in DSF are then advanced to cellular assays to determine their functional potency. Assays like the NanoBRET™ Target Engagement assay can quantify the compound's ability to inhibit the kinase inside living cells, providing an EC₅₀ value.[6] Potent compounds often exhibit EC₅₀ values in the nanomolar range.[4][6]

Kinase inhibitors function by blocking phosphorylation events in critical signaling pathways that control cell growth, proliferation, and survival.[2] The diagram below shows a simplified signaling cascade, illustrating how a kinase inhibitor can block the pathway at a specific node.

G receptor Growth Factor Receptor ras RAS receptor->ras Signal raf RAF Kinase ras->raf mek MEK Kinase raf->mek erk ERK Kinase mek->erk transcription Transcription Factors (Proliferation, Survival) erk->transcription inhibitor 3-Aminopyrazole-based Kinase Inhibitor inhibitor->raf Inhibition

Caption: Inhibition of the RAF kinase within the MAPK signaling pathway.

Safety and Handling Precautions

3-Amino-4,5-dimethylpyrazole hydrochloride and its derivatives must be handled with appropriate care. Based on available safety data, related aminopyrazoles are classified as follows:

  • Hazards: Harmful if swallowed, causes skin irritation, and can cause serious eye irritation or damage.[7][8][9][10] May cause respiratory irritation.[7][9]

  • Handling: Always use under a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] Avoid creating dust.

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[7] If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air.[7] Seek immediate medical attention if symptoms persist or in case of ingestion.[7]

Conclusion

3-Amino-4,5-dimethylpyrazole hydrochloride is a highly valuable and versatile building block for the discovery of novel kinase inhibitors. Its inherent structural features provide a reliable anchor for hinge-binding, while the dimethyl substituents offer a means to fine-tune selectivity. The straightforward and robust synthetic protocols, primarily based on SNAr reactions, allow for the systematic generation of compound libraries to probe structure-activity relationships. Coupled with modern screening techniques like DSF, this building block provides a powerful platform for developing the next generation of targeted therapeutics.

References

  • Kneip, C., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Janssen, A., et al. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Medicinal Chemistry. [Link]

  • Kneip, C., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. National Center for Biotechnology Information. [Link]

  • Ataman Kimya. 3,5-Dimethylpyrazole. Ataman Kimya. [Link]

  • PubChem. Pyrazole, 4-amino-3,5-dimethyl-. National Center for Biotechnology Information. [Link]

  • Janssen, A., et al. (2022). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. [Link]

  • PubChem. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. National Center for Biotechnology Information. [Link]

  • Regan, J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. [Link]

  • Soth, M., et al. (2011). 3-Amino-pyrazolo[3,4-d]pyrimidines as p38α kinase inhibitors: design and development to a highly selective lead. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wikipedia. 3,5-Dimethylpyrazole. Wikipedia. [Link]

  • Fayed, M. A. A., et al. (2016). (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. MDPI. [Link]

  • Shawali, A. S. (2009). Recent developments in aminopyrazole chemistry. Arkivoc. [Link]

Sources

Procedure for Schiff base formation using 4,5-Dimethyl-1H-pyrazol-3-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Protocol for 4,5-Dimethyl-1H-pyrazol-3-ylamine Hydrochloride[1]

Executive Summary

This application note details the optimized protocol for synthesizing Schiff bases (azomethines) derived from This compound . Pyrazole-based Schiff bases are privileged pharmacophores in drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and anticancer profiles.

The critical technical challenge addressed in this guide is the "Ammonium Trap." The starting material is supplied as a hydrochloride salt (


), rendering the nucleophilic nitrogen inactive. Standard protocols often fail due to improper neutralization or pH control. This guide presents a Buffered Solvolytic Activation  strategy that ensures high yields (>85%) and purity without requiring a separate free-basing step.[1]
Chemical Strategy & Mechanism

To successfully couple a protonated amine salt with a carbonyl electrophile, two contradictory conditions must be met simultaneously:

  • Basic Environment: To deprotonate the ammonium salt (

    
    ) and restore nucleophilicity.[1]
    
  • Acidic Environment: To protonate the carbonyl oxygen (

    
    ), increasing its electrophilicity for the attack.
    

The Solution: The Acetate Buffer System We utilize Sodium Acetate (NaOAc) in ethanol. This creates an in situ buffer system. The acetate ion deprotonates the amine hydrochloride, liberating the free amine and generating acetic acid. The newly formed acetic acid then serves as the catalyst to activate the aldehyde.

Reaction Scheme:




[1]
Mechanistic Pathway (Visualization)

The following diagram illustrates the dual-activation pathway managed by the acetate buffer.

ReactionMechanism AmineSalt Amine HCl (Inactive Nucleophile) FreeAmine Free Amine (Active Nucleophile) AmineSalt->FreeAmine Deprotonation NaOAc Sodium Acetate (Base) NaOAc->FreeAmine Accepts H+ AceticAcid Acetic Acid (Catalyst) NaOAc->AceticAcid Intermediate Carbinolamine Intermediate FreeAmine->Intermediate Nucleophilic Attack ActivatedAld Activated Carbonyl AceticAcid->ActivatedAld Donates H+ Aldehyde Aldehyde (Electrophile) Aldehyde->ActivatedAld Protonation ActivatedAld->Intermediate Product Schiff Base (Imine) Intermediate->Product Dehydration (-H2O) Water H2O (Byproduct) Intermediate->Water

Figure 1: Mechanistic pathway of the Acetate-Buffered Schiff base formation.[1] Sodium acetate acts as the switch to liberate the amine and generate the acid catalyst.

Experimental Protocol: The Buffered Reflux Method

This is the industry-standard method for ensuring reproducibility and scalability.[1]

Materials Required
  • Amine: this compound (1.0 eq)[1]

  • Electrophile: Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde) (1.0 - 1.1 eq)[1]

  • Buffer Base: Sodium Acetate (Anhydrous or Trihydrate) (1.0 - 1.2 eq)[1]

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)[1]

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Heating mantle.

Step-by-Step Procedure
  • Solubilization & Neutralization:

    • In a round-bottom flask, dissolve 10 mmol of this compound in 20 mL of absolute ethanol.

    • Add 10-12 mmol of Sodium Acetate.

    • Observation: The solution may become slightly cloudy due to the formation of NaCl, but the amine will solubilize. Stir for 10 minutes at room temperature to ensure free base formation.

  • Addition of Electrophile:

    • Add 10 mmol of the chosen aromatic aldehyde dropwise to the stirring solution.

    • Note: If the aldehyde is solid, dissolve it in a minimal amount of ethanol before addition.

  • Reflux (The Reaction):

    • Equip the flask with a reflux condenser.

    • Heat the mixture to reflux (

      
       for EtOH) for 3 to 6 hours .
      
    • Monitoring: Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3).[1] The aldehyde spot should disappear, and a new, less polar spot (Schiff base) should appear.

  • Workup & Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into 100 mL of crushed ice/water with vigorous stirring.

    • The Schiff base will precipitate as a solid.[2]

    • Troubleshooting: If an oil forms instead of a solid, refrigerate overnight or scratch the glass side to induce crystallization.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash with cold water (to remove NaCl and unreacted NaOAc) and a small amount of cold ethanol.

    • Recrystallize from hot ethanol or an Ethanol/DMF mixture if necessary.

Experimental Workflow Visualization

Workflow Start Start: Weigh Reagents Mix Mix Amine HCl + NaOAc in Ethanol (10 mins) Start->Mix AddAld Add Aldehyde (Dropwise) Mix->AddAld Reflux Reflux at 80°C (3-6 Hours) AddAld->Reflux Check Check TLC (Complete?) Reflux->Check Check->Reflux No Cool Cool & Pour into Ice Water Check->Cool Yes Filter Filter Precipitate (Wash w/ Cold H2O) Cool->Filter Recryst Recrystallize (EtOH/DMF) Filter->Recryst End Final Product (Characterization) Recryst->End

Figure 2: Operational workflow for the synthesis of pyrazole-based Schiff bases.

Characterization & Data Interpretation

Successful synthesis is confirmed by the disappearance of amine/carbonyl signals and the appearance of the imine bond.

Table 1: Key Spectroscopic Markers

TechniqueFunctional GroupExpected SignalInterpretation
FT-IR C=N (Imine)

Sharp, strong band.[1] Confirms condensation.
FT-IR N-H (Amine)

Disappearance of the primary amine doublet (

).[1]
1H NMR -CH=N- (Azomethine)

Singlet (1H).[1] The definitive proof of structure.
1H NMR Pyrazole -CH3

Two singlets (3H each).[1][3] Confirms pyrazole core integrity.
1H NMR Pyrazole -NH

Broad singlet (1H).[1] Exchangeable with

.
References
  • Sciencemadness Discussion Board. (2018). Schiffs base / imine with an amine salt? Retrieved from [Link]

  • Indian Institute of Technology Kanpur (IITK). Chemistry Schiff Bases: Mechanism and Factors. Retrieved from [Link][1]

  • Vedantu. Schiff Bases: Structure, Reaction, Synthesis & Uses Explained.[2][3][4] Retrieved from [Link][1]

  • MDPI Pharmaceuticals. (2022).[1] Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine. Retrieved from [Link][1]

  • ResearchGate. (2020).[1][5] Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening.[6][7] Retrieved from [Link]

  • Semantic Scholar. (2021). Synthesis and Characterization of Schiff Bases Derived from 1-Naphthylamine Hydrochloride. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2025).[1] Synthesis, characterization and biological studies of pyrazole-linked Schiff bases. Retrieved from [Link][1]

  • MDPI Pharmaceuticals. (2024).[1] Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases. Retrieved from [Link][1][2]

  • American Chemical Society (ACS). (2020).[1] Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Retrieved from [Link][1]

Sources

Preparation of Sulfonamide Derivatives Using 4,5-Dimethyl-1H-pyrazol-3-ylamine Hydrochloride: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of novel sulfonamide derivatives utilizing 4,5-Dimethyl-1H-pyrazol-3-ylamine hydrochloride as a key starting material. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are looking to leverage the unique structural and potential biological attributes of pyrazole-based sulfonamides.

Introduction: The Significance of Pyrazole-Based Sulfonamides

The fusion of a pyrazole nucleus with a sulfonamide moiety creates a class of compounds with significant therapeutic potential.[1][2] Pyrazole derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[3] The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, offers a versatile scaffold for drug design.[3]

Similarly, the sulfonamide functional group is a well-established pharmacophore present in a multitude of clinically approved drugs, exhibiting antibacterial, antiviral, and anticancer activities, among others.[4][5] The combination of these two privileged structures in a single molecular entity can lead to synergistic effects and novel mechanisms of action, making pyrazole-based sulfonamides a compelling area of research for the development of new therapeutic agents.[5][6] This guide focuses on the practical synthesis of these valuable compounds from this compound, a readily accessible building block.

Reaction Schema and Mechanistic Insights

The core of this synthetic strategy is the nucleophilic attack of the amino group of 4,5-Dimethyl-1H-pyrazol-3-ylamine on the electrophilic sulfur atom of a sulfonyl chloride. This reaction, a classic method for sulfonamide bond formation, is typically carried out in the presence of a base to neutralize the hydrochloric acid generated as a byproduct.[7]

Since the starting material is a hydrochloride salt, a stoichiometric amount of base is required to first liberate the free amine, followed by an additional equivalent to quench the HCl produced during the reaction. The choice of base and solvent is critical for achieving high yields and purity.

Sulfonamide Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products PyrazoleAmine 4,5-Dimethyl-1H-pyrazol-3-ylamine (from Hydrochloride salt) Sulfonamide N-(4,5-Dimethyl-1H-pyrazol-3-yl)sulfonamide PyrazoleAmine->Sulfonamide Nucleophilic Attack SulfonylChloride Ar-SO2Cl (Sulfonyl Chloride) SulfonylChloride->Sulfonamide Base Base (e.g., Pyridine, Triethylamine) Base->PyrazoleAmine Deprotonation Base->Sulfonamide HCl Quenching Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Sulfonamide Byproduct Base·HCl (Salt)

Caption: General reaction scheme for the synthesis of N-(4,5-Dimethyl-1H-pyrazol-3-yl)sulfonamides.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative sulfonamide derivative. Researchers should adapt this protocol based on the specific sulfonyl chloride used and the scale of the reaction.

Materials and Equipment
Reagents Equipment
This compoundRound-bottom flasks
Aryl/Alkyl sulfonyl chloride (e.g., Benzenesulfonyl chloride)Magnetic stirrer with hotplate
Anhydrous Pyridine or TriethylamineIce bath
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Inert atmosphere setup (Nitrogen or Argon)
Deionized waterSeparatory funnel
Saturated aqueous sodium bicarbonate solutionRotary evaporator
Brine (saturated aqueous NaCl solution)Chromatography column
Anhydrous sodium sulfate or magnesium sulfateThin-layer chromatography (TLC) plates and chamber
Silica gel for column chromatographyNMR spectrometer
Solvents for chromatography (e.g., Hexane/Ethyl acetate mixture)FT-IR spectrometer
Step-by-Step Synthesis Protocol
  • Preparation of the Reaction Vessel: Ensure all glassware is thoroughly dried in an oven and allowed to cool under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution of the Amine: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent). Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to dissolve or suspend the starting material.

  • Addition of Base: Cool the mixture to 0 °C in an ice bath. Slowly add an appropriate base (2.2-2.5 equivalents). Pyridine or triethylamine are commonly used.[7] Triethylamine is a stronger, non-nucleophilic base that is often preferred for its ease of removal, while pyridine can also act as a solvent and catalyst.

  • Liberation of the Free Amine: Stir the mixture at 0 °C for 15-30 minutes to ensure complete deprotonation of the amine hydrochloride.

  • Addition of the Sulfonyl Chloride: Dissolve the desired aryl or alkyl sulfonyl chloride (1.0-1.1 equivalents) in a minimal amount of the anhydrous reaction solvent. Add this solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and continue stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting amine is consumed (typically 2-24 hours).

  • Work-up:

    • Quench the reaction by adding deionized water.

    • If DCM was used as the solvent, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • If THF was used, remove the THF under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer and wash as described above.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent system.

Characterization

The structure and purity of the synthesized sulfonamide derivatives should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.

  • FT-IR Spectroscopy: To identify the characteristic sulfonamide S=O and N-H stretching vibrations.

  • Mass Spectrometry: To determine the molecular weight of the product.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Product Formation Incomplete deprotonation of the amine hydrochloride.Ensure the use of a sufficient excess of a strong, non-nucleophilic base (e.g., triethylamine).
Low reactivity of the sulfonyl chloride.Increase the reaction temperature or consider using a more activating solvent.
Moisture in the reaction.Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.
Formation of Multiple Products Di-sulfonylation of the primary amine.Use a controlled stoichiometry of the sulfonyl chloride (closer to 1.0 equivalent).
Side reactions with the solvent.Avoid using nucleophilic solvents like alcohols.
Difficult Purification Similar polarity of product and byproducts.Optimize the chromatography conditions (solvent system, gradient). Consider recrystallization as an alternative.

Safety Precautions

  • Sulfonyl Chlorides: These reagents are corrosive and moisture-sensitive. They can react violently with water, releasing toxic gases.[8][9] Always handle sulfonyl chlorides in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Bases: Pyridine and triethylamine are flammable and have strong, unpleasant odors. Handle them in a fume hood.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle with appropriate care and ventilation.

  • General: Always consult the Safety Data Sheet (SDS) for each reagent before use.

Visualization of the Experimental Workflow

Experimental Workflow A 1. Setup - Dry glassware - Inert atmosphere (N2/Ar) B 2. Reactant Addition - Add 4,5-Dimethyl-1H-pyrazol-3-ylamine HCl - Add anhydrous solvent (DCM/THF) A->B C 3. Cooling & Base Addition - Cool to 0°C (ice bath) - Add base (Pyridine/Triethylamine) dropwise B->C D 4. Sulfonyl Chloride Addition - Add sulfonyl chloride solution dropwise at 0°C C->D E 5. Reaction - Warm to room temperature - Stir for 2-24h D->E F 6. Monitoring - Monitor by TLC E->F G 7. Work-up - Quench with water - Extract with organic solvent - Wash with NaHCO3, water, brine F->G If reaction is complete H 8. Isolation - Dry organic layer (Na2SO4) - Filter and concentrate G->H I 9. Purification - Column chromatography or recrystallization H->I J 10. Characterization - NMR, IR, Mass Spectrometry I->J

Caption: Step-by-step experimental workflow for the synthesis of pyrazole-sulfonamide derivatives.

Conclusion

The synthesis of sulfonamide derivatives from this compound offers a promising avenue for the discovery of novel bioactive compounds. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers in this exciting field. By carefully controlling reaction conditions and employing rigorous purification and characterization techniques, a diverse library of pyrazole-based sulfonamides can be efficiently prepared for further biological evaluation.

References

  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022). MDPI. Retrieved from [Link]

  • Biological Activities Of Sulfonamides. SciSpace. Retrieved from [Link]

  • Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE. Retrieved from [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021). Impactfactor. Retrieved from [Link]

  • Sulfonamide derivatives: Synthesis and applications. (2024). Frontier Research Publication. Retrieved from [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC. Retrieved from [Link]

  • SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). Connect Journals. Retrieved from [Link]

  • 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. (2012). MDPI. Retrieved from [Link]

  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. (2024). ijarsct. Retrieved from [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. Retrieved from [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2018). ResearchGate. Retrieved from [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Arkivoc. Retrieved from [Link]

  • The Synthesis of Functionalised Sulfonamides. UCL Discovery. Retrieved from [Link]

  • Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. (2015). SciELO México. Retrieved from [Link]

Sources

Catalytic applications of ligands derived from 4,5-dimethylpyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Catalytic Applications of Ligands Derived from 4,5-Dimethylpyrazol-3-amine

Introduction: The Untapped Potential of the Pyrazole Scaffold

In the vast landscape of homogeneous catalysis, the design of ancillary ligands remains a cornerstone for achieving high efficiency, selectivity, and stability. The pyrazole heterocycle has emerged as a particularly versatile building block for ligand synthesis due to its unique electronic and structural properties.[1] Pyrazoles are aromatic, five-membered N-heterocycles that possess a Brønsted acidic N-H proton adjacent to a basic Schiff-base type nitrogen atom.[2] This amphiprotic character allows for diverse coordination modes, including the formation of bridging pyrazolate anions or participation in metal-ligand cooperation, which can be pivotal for catalytic activity.[2]

The specific scaffold of 4,5-dimethylpyrazol-3-amine offers an exceptional entry point for ligand design. It combines the inherent properties of the pyrazole ring with a strategically positioned primary amine group, providing an ideal handle for further functionalization. This guide, intended for researchers in catalysis and drug development, explores the synthesis of advanced ligands from this precursor and details their application in high-impact catalytic transformations, with a focus on palladium-catalyzed cross-coupling reactions.

Ligand Synthesis Strategy: From Amine to Bidentate Ligand

The primary amine at the 3-position of the pyrazole ring is the key to unlocking a diverse range of ligand architectures. Two common and effective strategies involve condensation to form imines (Schiff bases) or reaction with phosphorus electrophiles to create powerful P,N-type ligands. These bidentate ligands are highly sought after in catalysis as they form stable chelate complexes with transition metals, often enhancing catalytic performance.[3]

Ligand_Synthesis Start 4,5-Dimethylpyrazol-3-amine Reagent1 Aldehyde / Ketone (e.g., 2-(diphenylphosphino)benzaldehyde) Start->Reagent1 Condensation -H₂O Reagent2 Phosphorus Electrophile (e.g., Chlorodiphenylphosphine) Start->Reagent2 Nucleophilic Substitution Product1 Schiff Base Ligand (P,N-Type Imine) Reagent1->Product1 Product2 Aminophosphine Ligand (P,N-Type Amine) Reagent2->Product2 Coordination Transition Metal Precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) Product1->Coordination Product2->Coordination Catalyst Active Catalyst [M(L)] Complex Coordination->Catalyst

Figure 1: General workflow for synthesizing P,N-type ligands from 4,5-dimethylpyrazol-3-amine.

Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing C-C and C-N bonds, with wide applications in pharmaceuticals and materials science.[4][5] The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is particularly powerful for creating biaryl structures.[4] The efficiency of this reaction is critically dependent on the ligand bound to the palladium center.

Principle & Rationale: Pyrazole-tethered phosphine ligands are exceptionally effective in this context. The pyrazole nitrogen acts as a strong σ-donor to stabilize the palladium center, while the phosphine group's steric bulk and electronic properties facilitate the key steps of the catalytic cycle.[3] It is hypothesized that a chelated structure favors the initial oxidative addition step, while a more flexible, non-chelated conformation may accelerate the final reductive elimination step, leading to high turnover numbers.[3]

Suzuki_Cycle center Pd⁰L Active Catalyst ox_add Oxidative Addition center->ox_add transmetal Transmetalation ox_add->transmetal ArPdᴸX red_elim Reductive Elimination transmetal->red_elim ArPdᴸAr' halide_salt X-B(OR)₂ transmetal->halide_salt red_elim->center product Ar-Ar' red_elim->product aryl_halide Ar-X aryl_halide->ox_add boronic_acid Ar'-B(OR)₂ boronic_acid->transmetal base Base base->transmetal

Figure 2: Simplified Suzuki-Miyaura catalytic cycle highlighting the role of the ligand-metal complex.

Detailed Protocol: Suzuki-Miyaura Coupling of Aryl Bromides

This protocol is adapted from established procedures for pyrazole-derived P,N ligands in palladium catalysis.[3]

Materials:

  • Palladium precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

  • Pyrazole-phosphine ligand (L1 )

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • Base: Cesium fluoride (CsF) (3.0 mmol)

  • Solvent: Anhydrous toluene (3-5 mL)

  • Inert atmosphere supplies (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the pyrazole-phosphine ligand L1 (0.04 mmol, 4 mol%).

    • Scientist's Note: The Pd:Ligand ratio is critical. A slight excess of the ligand is often used to ensure all palladium centers are coordinated and to prevent the formation of catalytically inactive palladium black.[3] Pd₂(dba)₃ is a common Pd(0) source, which can directly enter the catalytic cycle.

  • Reagent Addition: To the flask, add the aryl bromide (1.0 mmol), phenylboronic acid (1.5 mmol), and cesium fluoride (3.0 mmol).

    • Scientist's Note: An excess of the boronic acid is used to drive the reaction to completion. The choice of base is crucial; inorganic fluoride salts like CsF have been shown to be highly effective, often outperforming carbonates or phosphates in similar systems.[3]

  • Solvent Addition & Reaction: Add anhydrous toluene (3-5 mL) via syringe. Seal the flask and place it in a preheated oil bath at 80-85 °C.

    • Scientist's Note: The temperature is a sensitive parameter. Temperatures above 100 °C can lead to catalyst decomposition and precipitation of palladium black, reducing the yield.[3] Anhydrous conditions are necessary as water can hydrolyze the boronic acid and interfere with the base.

  • Monitoring & Workup: Stir the reaction mixture for 7-8 hours, monitoring by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Data Summary: Influence of Reaction Parameters

The following table summarizes typical results for the Suzuki coupling of 4-bromotoluene with phenylboronic acid, demonstrating the impact of the base and palladium source.[3]

EntryPd Source (mol%)Ligand (mol%)Base (3 equiv)Yield (%)
1Pd₂(dba)₃ (1)4CsF82
2Pd₂(dba)₃ (1)4Cs₂CO₃70
3Pd₂(dba)₃ (1)4K₃PO₄62
4Pd(OAc)₂ (2)4CsF74

Application Note 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds by coupling amines with aryl halides or triflates.[6] This reaction is indispensable in the pharmaceutical industry for synthesizing aniline derivatives, which are common pharmacophores.[6]

Principle & Rationale: The same pyrazole-phosphine ligand system that is effective for Suzuki coupling can also facilitate C-N bond formation. The ligand must stabilize the palladium catalyst across a similar cycle involving oxidative addition and reductive elimination. The steric and electronic properties of the ligand are crucial for promoting the reductive elimination of the desired arylamine product.

Detailed Protocol: Amination of Aryl Bromides

This protocol is based on conditions reported for pyrazole-derived P,N ligands.[3]

Materials:

  • Palladium precursor: Pd₂(dba)₃ (1 mol%)

  • Pyrazole-phosphine ligand (L1 ) (3 mol%)

  • Aryl bromide (1.0 mmol)

  • Amine (1.5 mmol)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 mmol)

  • Solvent: Anhydrous toluene (3-5 mL)

Procedure:

  • Catalyst Preparation: In an oven-dried Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (0.01 mmol) and ligand L1 (0.03 mmol).

  • Reagent Addition: Add the aryl bromide (1.0 mmol) and the solid base, sodium tert-butoxide (1.5 mmol).

    • Scientist's Note: NaOtBu is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations. It is crucial to handle it under inert conditions due to its hygroscopic and reactive nature.

  • Solvent and Amine Addition: Add anhydrous toluene (3-5 mL) followed by the amine (1.5 mmol) via syringe.

  • Reaction: Seal the flask and heat the mixture at 80-85 °C for 9-10 hours.

  • Workup and Purification: Follow the workup and purification procedure described in the Suzuki-Miyaura protocol (dilution, filtration, concentration, and chromatography).

Broader Applications & Future Outlook

While palladium-catalyzed cross-coupling is a primary application, ligands derived from the 4,5-dimethylpyrazol-3-amine scaffold hold promise in other catalytic domains:

  • Oxidation Catalysis: Tripodal pyrazole ligands have been used to create copper(II) complexes that exhibit catecholase activity, catalyzing the oxidation of catechol to o-quinone.[7]

  • Polymerization: Pyrazole ligands can significantly enhance the activity of titanium-based catalysts for the ring-opening polymerization of L-lactide, a key process for producing biodegradable plastics.[8]

  • Coordination Polymers and MOFs: The ability of pyrazole ligands to self-assemble with metal ions opens avenues for creating metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and heterogeneous catalysis.[1]

Conclusion

Ligands derived from 4,5-dimethylpyrazol-3-amine represent a promising, yet underexplored, class of compounds for homogeneous catalysis. The inherent properties of the pyrazole ring, combined with the synthetic versatility of the amine functional group, allow for the creation of robust P,N-ligands. As demonstrated, these ligands are highly effective in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, two of the most important transformations in modern synthetic chemistry. The detailed protocols provided herein serve as a validated starting point for researchers to harness the power of this ligand scaffold for applications in pharmaceutical synthesis, materials science, and beyond.

References

  • Arkat USA. (2003). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(ix), 87-95. Available at: [Link]

  • Kuriyama, S., & Arime, K. (2020). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 25(21), 5198. Available at: [Link]

  • Al-Masoudi, A. A., et al. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega. Available at: [Link]

  • Touzani, R., et al. (2010). Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies. Arabian Journal of Chemistry, 5(3), 349-354. Available at: [Link]

  • Chou, C. Y., et al. (2018). Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooperation effect. RSC Advances, 8(50), 28414-28422. Available at: [Link]

  • Özdemir, N., et al. (2005). A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. Journal of the Faculty of Pharmacy of Istanbul University, 38(1), 69-76. Available at: [Link]

  • Trofimenko, S. (1999). Coordination chemistry of pyrazole-derived ligands. Chemical Reviews, 99(7), 1757-1786. Available at: [Link]

  • Cheng, P., et al. (2013). A series of coordination polymers based on a 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole ligand: synthesis, structure and properties. CrystEngComm, 15(44), 9033-9040. Available at: [Link]

  • ResearchGate. (2001). The Structure of Tris(3',5'-dimethylpyrazol-1-yl)-s-triazine and Its Use as a Ligand in Coordination Chemistry. Available at: [Link]

  • Kruger, P. E., et al. (2012). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry, 36(5), 1214-1224. Available at: [Link]

  • Ghiurea, M., et al. (2006). Copper(II) Complexes with Ligands Derived from 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: Synthesis and Biological Activity. Molecules, 11(11), 884-895. Available at: [Link]

  • Funes, M. A., et al. (2020). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity. Molecules, 25(22), 5483. Available at: [Link]

  • Li, G., et al. (2014). Auxiliary ligand-directed synthesis of a series of Cd(ii)/Co(ii) coordination polymers with methylenebis(3,5-dimethylpyrazole): syntheses, crystal structures, and properties. Dalton Transactions, 43(2), 736-745. Available at: [Link]

  • MDPI. (2020). Advances in Cross-Coupling Reactions. Available at: [Link]

  • Viciano-Chumillas, M. (2011). Phenol-pyrazole ligands in the design of manganese(III) compounds : synthesis, structural characterization and magnetic properties. Scholarly Publications Leiden University. Available at: [Link]

  • Orazbekov, B., et al. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. International Journal of Molecular Sciences, 23(21), 13543. Available at: [Link]

  • Orazbekov, B., et al. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. MDPI. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Available at: [Link]

  • RSC Advances. (2022). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available at: [Link]

  • ResearchGate. (2012). Amines as the ligands for palladium-catalyzed coupling reactions. Available at: [Link]

  • ResearchGate. (2022). One-Pot Acid Catalytic Cyclization Synthesis of Imidazo[4,5-c]Pyrazoles and Pyrazolo[3,4-d]Pyrimidines from 5-Amino-4-Nitrosopyrazoles with Vilsmeier Reagent. Available at: [Link]

Sources

Microwave-assisted synthesis involving 4,5-Dimethyl-1H-pyrazol-3-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis Involving 4,5-Dimethyl-1H-pyrazol-3-ylamine Hydrochloride

Executive Summary

This guide details the microwave-assisted utilization of This compound (CAS: 54367-62-7), a robust precursor for fusing nitrogen-rich heterocycles. While the free base is commonly cited, the hydrochloride salt offers superior shelf-stability and handling characteristics. However, its ionic nature requires specific protocol modifications to ensure efficient nucleophilic activity under microwave irradiation.

Key Applications:

  • Synthesis of Pyrazolo[1,5-a]pyrimidines (Kinase inhibitor scaffolds).

  • One-pot Multicomponent Reactions (MCRs) for drug discovery libraries.

  • Rapid Schiff base formation.

Core Chemistry & Microwave Interaction

The "Salt Effect" in Microwave Synthesis

Unlike conventional heating, which relies on conduction, microwave heating utilizes dipolar polarization and ionic conduction .

  • Advantage: The hydrochloride salt is highly ionic.[1] In polar solvents (EtOH, Water, DMF), it exhibits a high loss tangent (

    
    ), leading to extremely rapid heating rates compared to the neutral free base.
    
  • Challenge: The amine group is protonated (

    
    ), rendering it non-nucleophilic.
    
  • Solution: An in situ neutralization strategy using a mild base (Sodium Acetate or Triethylamine) releases the free amine exactly when the reaction temperature is reached, preventing side reactions during the ramp phase.

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidines

Targeting the core scaffold for CDK and GSK-3 inhibitors.

Mechanism

The reaction involves the condensation of the exocyclic amine with a 1,3-dicarbonyl, followed by cyclization at the ring nitrogen.

Materials
  • Precursor: 4,5-Dimethyl-1H-pyrazol-3-ylamine HCl (1.0 equiv)

  • Reagent: 2,4-Pentanedione (Acetylacetone) (1.2 equiv)

  • Base: Sodium Acetate (NaOAc) anhydrous (1.1 equiv)

  • Solvent: Ethanol (Absolute) or Water (Green Chemistry route)

Step-by-Step Protocol
  • Vessel Loading:

    • To a 10 mL microwave pressure vial, add 147 mg (1.0 mmol) of 4,5-Dimethyl-1H-pyrazol-3-ylamine HCl.

    • Add 90 mg (1.1 mmol) of anhydrous Sodium Acetate. Note: This acts as the H+ scavenger.

    • Add 2 mL of Ethanol.

    • Stir for 1 minute at room temperature to disperse the solids.

    • Add 120 mg (1.2 mmol) of 2,4-Pentanedione.

  • Microwave Parameters:

    • Mode: Dynamic (PID Control)

    • Temperature: 120°C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds (High speed)

    • Pressure Limit: 250 psi (17 bar)

    • Power: Max 200W (System will modulate)

  • Workup:

    • Allow the vial to cool to <50°C.

    • Observation: The reaction mixture usually turns clear then precipitates the product upon cooling.

    • Pour the mixture into 10 mL of ice-cold water.

    • Filter the precipitate, wash with cold water (2 x 5 mL) to remove NaCl and excess NaOAc.

    • Dry under vacuum.

    • Expected Yield: 85-92%.

Protocol B: Multicomponent Reaction (MCR) – Pyrazolo[3,4-b]pyridines

For rapid library generation of dihydropyridines.

Materials
  • Amine HCl Salt (1.0 equiv)

  • Benzaldehyde derivative (1.0 equiv)[2]

  • Malononitrile (1.0 equiv)

  • Catalyst: Triethylamine (Et3N) (2 drops)

  • Solvent: Water:Ethanol (2:1)

Step-by-Step Protocol
  • Vessel Loading:

    • Combine Amine HCl (1.0 mmol), Benzaldehyde (1.0 mmol), and Malononitrile (1.0 mmol) in a 10 mL vial.

    • Add 3 mL of solvent mixture.

    • Add 2 drops of Triethylamine. Crucial: The HCl salt buffers the reaction; the extra base initiates the Knoevenagel condensation.

  • Microwave Parameters:

    • Temperature: 140°C

    • Hold Time: 10 minutes

    • Power: High absorption expected; set ramp time to 2 minutes to prevent overshoot.

  • Workup:

    • The product often crashes out of the aqueous mixture.

    • Filter and recrystallize from hot ethanol if necessary.

Data & Comparison

Table 1: Efficiency Comparison (Conventional vs. Microwave)

ParameterConventional Reflux (EtOH)Microwave Protocol (Protocol A)
Reaction Time 4 – 6 Hours15 Minutes
Temperature 78°C (Boiling Point)120°C (Pressurized)
Base Requirement Pre-neutralization preferredIn-situ (NaOAc)
Yield 68 – 72%85 – 92%
Purity (LCMS) 85% (requires chromatography)>95% (precipitation only)

Visualizing the Pathway

Diagram 1: Reaction Mechanism & Workflow

This diagram illustrates the conversion of the inactive HCl salt into the active nucleophile and the subsequent cyclization.

G Salt Amine HCl Salt (Inactive) FreeBase Free Amine (Active Nucleophile) Salt->FreeBase In-situ Neutralization Base Sodium Acetate (Base) Base->FreeBase Inter Intermediate (Enaminone) FreeBase->Inter + Diketone Diketone 1,3-Diketone Diketone->Inter MW Microwave Irradiation (120°C, 15 min) Inter->MW Product Pyrazolo[1,5-a]pyrimidine (Final Scaffold) MW->Product Cyclodehydration

Caption: Transformation of 4,5-dimethyl-1H-pyrazol-3-ylamine HCl into Pyrazolo[1,5-a]pyrimidine via in-situ neutralization.

Diagram 2: Multicomponent Reaction Logic

Logic flow for the 3-component synthesis in water.

MCR Aldehyde Benzaldehyde Knoevenagel Knoevenagel Condensation (Fast) Aldehyde->Knoevenagel Nitrile Malononitrile Nitrile->Knoevenagel Amine Pyrazol-3-amine HCl Michael Michael Addition Amine->Michael + Base (Et3N) Knoevenagel->Michael Intermediate 1 Cyclization Cyclization & Tautomerization Michael->Cyclization MW: 140°C Final Final Cyclization->Final Pyrazolo-pyridine

Caption: One-pot aqueous microwave synthesis pathway for pyrazolo-pyridine libraries.

Troubleshooting & Optimization

  • Pressure Spikes: If using the HCl salt with carbonate bases (e.g.,

    
    ), 
    
    
    
    gas will evolve. Recommendation: Use non-gassing bases like Sodium Acetate or Triethylamine.
  • Incomplete Reaction: If LCMS shows starting material remaining, the "Salt Effect" might be hindering the reaction temperature reading (hotspots). Recommendation: Add a passive heating element (SiC vial) or increase the hold time by 5 minutes.

  • Solubility: If the HCl salt does not dissolve in the chosen solvent (e.g., Toluene), the reaction will fail. Recommendation: Use a co-solvent system (EtOH/Toluene) or switch to Phase Transfer Catalysis (PTC).

References

  • Microwave-Assisted Organic Synthesis of Pyrazolo-pyrimidinyl Ligands. National Institutes of Health (NIH). [Link]

  • Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines. ChemistrySelect. [Link][2]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors. Molecules (MDPI). [Link]

  • Regioselectivity in the multicomponent reaction of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Temperature for 3-Amino-4,5-dimethylpyrazole Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Thermal Optimization & Troubleshooting for 3-Amino-4,5-dimethylpyrazole Substrates Ticket ID: APP-SCI-PYRZ-003 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Thermal Paradox of 3-Aminopyrazoles

Welcome to the technical support hub. You are likely here because standard amide coupling protocols (RT, 1-2 hours) are failing to drive conversion or yielding regioisomeric mixtures with your 3-amino-4,5-dimethylpyrazole substrate.

This molecule presents a specific "thermal paradox" in synthesis:

  • Steric Hindrance: The methyl group at position 4 creates a steric wall, requiring elevated temperatures to force the amine to attack the electrophile.

  • Regioselectivity: The ring nitrogens (N1/N2) are often kinetically more nucleophilic than the exocyclic amine. Low temperatures favor the unwanted ring-acylated product, while high temperatures are required to thermodynamically drive the rearrangement to the desired exocyclic amide.

  • Reagent Stability: Common high-efficiency coupling agents (like HATU) degrade rapidly above 40–50°C, creating a conflict between the energy needed for the reaction and the stability of your reagents.

This guide provides the protocols to navigate these conflicting variables.

Module 1: The Regioselectivity Protocol (N-Ring vs. Exocyclic Amine)

The Issue: You observe a product with the correct mass but incorrect NMR shifts (often indicating N1-acylation rather than the desired 3-NH-acylation).

Technical Insight: 3-aminopyrazoles are ambident nucleophiles. Under Kinetic Control (low temperature, fast addition), the electrophile often attacks the ring nitrogen (N1). However, the desired exocyclic amide is the Thermodynamic Product . Heating the reaction facilitates a "dissociation-recombination" or rearrangement mechanism where the acyl group migrates from the ring nitrogen to the exocyclic amine [1, 2].

Optimization Workflow
VariableRecommendationTechnical Rationale
Initial Temp 0°C to 20°CFavors controlled mixing; prevents exotherms from degrading activated esters.
Reaction Temp 60°C - 80°C Essential to overcome the activation barrier of the 4-methyl steric block and drive thermodynamic rearrangement to the exocyclic amide.
Time 4 - 16 HoursRearrangement is slower than initial acylation.[1] Short reaction times trap the N1-isomer.
Visualizing the Pathway

Regioselectivity cluster_0 Critical Control Point Start Reagents Mixed (Acid + Amine) Kinetic Kinetic Product (N1-Acyl Pyrazole) Start->Kinetic Low Temp (<25°C) Fast Kinetics Thermo Thermodynamic Product (Exocyclic Amide) Start->Thermo High Temp Direct (Slower) Kinetic->Thermo Heat (>60°C) Rearrangement

Caption: Figure 1. Thermal promotion of the N1-to-Exocyclic rearrangement pathway.

Module 2: Overcoming Steric Hindrance (Coupling Reagent Selection)

The Issue: Reaction stalls at <50% conversion. Adding more HATU/EDC at high heat causes the solution to turn black/tarry (reagent decomposition).

Technical Insight: The 4-methyl group significantly reduces the nucleophilicity of the 3-amine. While HATU is powerful, it is thermally unstable and can be shock-sensitive; it typically degrades above 40-50°C [3]. For sterically hindered pyrazoles requiring heat, you must switch to thermally robust coupling agents.

Reagent Selection Matrix
Temperature Req.Recommended ReagentProtocol Adjustment
< 40°C HATU / COMU Standard protocol. Do not heat. If conversion is low, do not increase temp; switch reagents.
40°C - 80°C T3P (Propylphosphonic anhydride) Gold Standard for this substrate. T3P is stable up to 100°C, has low epimerization, and drives difficult couplings. Use in EtOAc or DMF.
> 80°C Acid Chloride (via SOCl₂) Convert acid to acid chloride first. Then react with pyrazole in Pyridine/DCM. This is the "nuclear option" for steric bulk.
Step-by-Step Protocol: T3P High-Temp Coupling

Use this when HATU fails due to the 4-methyl steric barrier.

  • Dissolve: Dissolve Carboxylic Acid (1.0 equiv) and 3-Amino-4,5-dimethylpyrazole (1.1 equiv) in EtOAc or DMF (concentration 0.2 M).

  • Base: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv). Note: Pyridine often works better with T3P.

  • Addition: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at Room Temperature.

  • Ramp: Heat the sealed vial to 70–80°C .

  • Monitor: Check LCMS at 2 hours. The high temperature allows T3P to drive the reaction without decomposing.

Module 3: Buchwald-Hartwig Cross-Coupling

The Issue: Palladium catalyst dies (precipitates as Pd black) before the hindered amine couples with the aryl halide.

Technical Insight: Coupling 3-amino-4,5-dimethylpyrazole with aryl halides requires specific "privileged" ligands. The 4-methyl group makes the amine "bulky" in the context of Pd-catalysis. Standard ligands (PPh3, dppf) will fail. You need ligands that form a spacious pocket but are thermally stable at the 80-110°C required for heteroaromatic amines [4].

Optimized Conditions
ComponentRecommendationWhy?
Temperature 100°C - 110°C Mandatory. Heteroaromatic amines are poor nucleophiles; high energy is needed for the transmetallation/reductive elimination steps.
Ligand BrettPhos or tBuBrettPhos specifically designed for primary amines and hindered substrates.[2]
Base K₂CO₃ (Weak/Hot) or NaOtBu (Strong)Use K₂CO₃ in tBuOH at 110°C for sensitive substrates. Use NaOtBu in Toluene at 100°C for robust substrates.
Pre-Catalyst Pd G3/G4 Precatalysts Avoid Pd(OAc)₂ or Pd₂dba₃ if possible; G3/G4 precatalysts activate faster and are more stable at high temps.

FAQ: Troubleshooting & Quick Reference

Q: Can I use microwave heating for the amide coupling? A: Yes, but only with thermally stable reagents like T3P or if using the Acid Chloride method. Do not microwave HATU/HBTU reactions above 50°C, as they can decompose explosively or rapidly lose activity [3].

Q: I see a peak with Mass = Product + 42. What is it? A: This is likely the di-acetylated byproduct (acylation at both the exocyclic amine and the ring nitrogen).

  • Fix: Reduce acylating agent to 0.95 equiv.

  • Fix: Treat the crude mixture with mild base (K2CO3 in MeOH) at RT for 30 mins; the unstable N-ring acyl group will hydrolyze off, leaving the desired exocyclic amide.

Q: Why is my reaction turning purple/black? A: Aminopyrazoles are electron-rich and prone to oxidation. If using high temperatures (>80°C), ensure you are under a strict Nitrogen/Argon atmosphere. Degas your solvents.[2]

References

  • Rzeszot, H. (2007).[1] The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate. Pharmaceutical Society of Japan.[1]

  • Fichez, J., et al. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chim.it.[2]

  • Sperry, J. B., et al. (2018).[3] Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Organic Process Research & Development (via Purdue/ACS).

  • BenchChem. (2024). Optimization of Buchwald-Hartwig amination conditions.

Sources

Preventing oxidation and degradation of 4,5-Dimethyl-1H-pyrazol-3-ylamine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 45-DMP-STAB-001 Compound: 4,5-Dimethyl-1H-pyrazol-3-ylamine (CAS: 1128-56-9) Support Level: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your sample of 4,5-Dimethyl-1H-pyrazol-3-ylamine has changed color (browning/pinking) or shown unexpected peaks during LC-MS analysis.

This molecule belongs to the aminopyrazole class.[1][2][3] While the pyrazole ring confers some stability, the exocyclic amine at position 3 is a "hotspot" for oxidative degradation and photochemical instability. This guide moves beyond generic "keep cold" advice to explain the why and how of preserving this specific reagent.

Module 1: The Degradation Mechanism (Why is it turning brown?)

The Issue: Freshly synthesized 4,5-Dimethyl-1H-pyrazol-3-ylamine is a white to off-white powder. Upon exposure to air and light, it degrades into a yellow, pink, or dark brown solid.

The Mechanism: The degradation is primarily driven by oxidative dimerization and photo-oxidation .

  • Radical Formation: Light (UV/Vis) or trace metal impurities can generate a radical on the exocyclic amine nitrogen.

  • Diazo Coupling (Dimerization): Two radical species often couple to form azopyrazoles (colored azo compounds,

    
    ). Even trace amounts of these azo-dimers are intensely colored (yellow/red), causing the visible "browning" of the bulk material even if purity remains >95%.
    
  • N-Oxide Formation: Prolonged exposure to air can lead to N-oxidation of the pyrazole ring nitrogen.

Visualization: Degradation Pathway

The following diagram illustrates the flow from optimal storage to degradation.

DegradationPathway Fresh Fresh Sample (White Powder) Light UV Light / Air (Trigger) Fresh->Light Exposure Radical N-Radical Intermediate Light->Radical H-abstraction Azo Azopyrazole Dimer (Yellow/Brown Impurity) Radical->Azo Dimerization Degraded Degraded Batch (Purity Loss) Azo->Degraded Accumulation

Figure 1: The oxidative cascade leading to color change in aminopyrazoles.

Module 2: Optimal Storage Protocol

The Directive: Do not rely on the plastic cap provided by the vendor. Amines are hygroscopic and can breathe through standard polyethylene caps.

Storage Conditions Summary
ParameterOptimal Condition Critical Failure Point
Temperature -20°C (Freezer) Room Temp (>25°C) accelerates oxidation kinetics.
Atmosphere Argon or Nitrogen Overlay Air headspace allows continuous oxidation.
Container Amber Glass Vial Clear glass allows UV-triggered radical formation.
Sealing Parafilm over cap Loose caps allow moisture ingress (hydrate formation).
Protocol: The "Argon Blanket" Technique

Perform this every time you close the vial.

  • Equilibrate: Allow the cold vial to reach room temperature before opening.

    • Why? Opening a cold vial condenses atmospheric water vapor onto the powder. Water catalyzes degradation.

  • Dispense: Remove the required amount quickly.

  • Purge: Insert a needle/pipette connected to an Argon line into the vial (do not touch the powder). Flow gas gently for 10-15 seconds to displace oxygen.

  • Seal: Cap immediately. Wrap the cap-neck junction with Parafilm.

  • Return: Place back in -20°C storage immediately.

Module 3: Troubleshooting & Rescue Operations

Scenario: Your sample has turned light brown. Is it usable?

Diagnostic Step: Run an LC-MS.

  • If Purity > 95%: The color is likely due to trace azo-impurities (high extinction coefficient). It may be usable for crude reactions but could interfere with colorimetric assays.

  • If Purity < 90%: You must purify the material.

Rescue Protocol: Recrystallization

Aminopyrazoles crystallize well from Ethanol/Water mixtures.

  • Dissolution: Dissolve the brown solid in the minimum amount of boiling Ethanol (EtOH) .

  • Filtration (Optional): If there are black insoluble specks, filter hot.

  • Precipitation: Add hot Water dropwise until the solution turns slightly cloudy.

  • Cooling: Remove from heat. Let it cool to room temperature slowly, then place in an ice bath.

  • Collection: Filter the white crystals. Wash with cold 1:1 EtOH/Water.

  • Drying: Dry under high vacuum to remove hydration water.

Decision Tree: To Use or To Purify?

RescueLogic Start Sample Inspection: Color Change? Check Run LC-MS / NMR Start->Check HighPurity Purity > 95% (Trace Color) Check->HighPurity Main Peak Intact LowPurity Purity < 90% (Significant Degradation) Check->LowPurity New Impurity Peaks Action1 Use for Synthesis (Avoid Color Assays) HighPurity->Action1 Action2 Perform Recrystallization (EtOH/H2O) LowPurity->Action2

Figure 2: Decision logic for handling degraded aminopyrazole samples.

Module 4: Frequently Asked Questions (FAQs)

Q1: I dissolved the compound in Acetone for LCMS, and the peak disappeared. Why?

A: Never use Acetone or Ketones. Primary amines (like the -NH2 on your pyrazole) react rapidly with ketones (acetone) to form imines (Schiff bases) .

  • Reaction:

    
    
    
  • Result: Your mass spectrum will show a mass shift of +40 Da (M + 40), and the parent peak will vanish. Use Methanol or Acetonitrile instead.

Q2: Can I store it as a solution?

A: Generally, no . In solution, the rate of oxidation increases significantly due to higher molecular mobility and dissolved oxygen in the solvent. If you must store it in solution:

  • Use DMSO or Anhydrous Ethanol .

  • Store at -80°C .

  • Use within 2 weeks.

Q3: Is the hydrochloride salt more stable?

A: Yes. Converting the free base to the HCl salt protonates the amine/pyrazole system, significantly reducing electron density and susceptibility to oxidation. If you are storing the compound for >6 months, consider converting it to the HCl salt using 1M HCl in Dioxane, filtering the precipitate, and drying it.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12204, 4,5-Dimethyl-1H-pyrazol-3-amine. Retrieved from [Link]

  • Lyalin, B. V., et al. (2020). Oxidative transformation of N-substituted 3-aminopyrazoles to azopyrazoles. Russian Chemical Bulletin. (Mechanistic insight into aminopyrazole dimerization). Retrieved from [Link]

  • University of Rochester, Dept. of Chemistry. Purification: Recrystallization Guide. (General protocols for amine purification). Retrieved from [Link]

Sources

Scale-up synthesis challenges for 4,5-Dimethyl-1H-pyrazol-3-ylamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-45-SCALE-09

Status: Open Priority: Critical (Scale-Up Safety & Purity) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Scale-Up Transition

You are likely transitioning from a gram-scale "dump-and-stir" protocol to a multi-kilogram process. The synthesis of 4,5-dimethyl-1H-pyrazol-3-ylamine (typically via the condensation of 2-methyl-3-oxobutanenitrile with hydrazine) presents three non-linear scaling behaviors that do not manifest on the bench:

  • Thermal Runaway Risk: The ring-closure is highly exothermic.

  • Genotoxic Impurity (GTI) Persistence: Hydrazine residue is difficult to purge below ICH M7 limits (typically <10 ppm).

  • Crystallization Kinetics: The product tends to "oil out" rather than crystallize if the cooling ramp or solvent composition is slightly off.

This guide addresses these specific failure modes.

Module 1: Thermal Safety & Reaction Kinetics

Common Inquiry: "My reactor temperature spiked uncontrollably during hydrazine addition. Why did this happen when the lab scale was stable?"

Root Cause: Accumulation vs. Consumption

On a 5g scale, heat dissipates instantly. On a 5kg scale, the surface-area-to-volume ratio drops drastically. If you add hydrazine faster than it reacts (accumulation), you create a "thermal bomb." Once the reaction triggers, the accumulated hydrazine reacts all at once.

Remediation Protocol: The "Dose-Wait-Check" Loop

Do not add hydrazine in a continuous stream without thermal interlocks. Use the following semi-batch protocol:

  • Charge: 2-methyl-3-oxobutanenitrile in Ethanol (EtOH) or Methanol (MeOH).

  • Cool: Establish a jacket temperature of 0–5°C.

  • Dose: Add Hydrazine Hydrate (64% or 80%) via a metering pump.

  • Control: Limit addition rate so internal temperature (

    
    ) never exceeds 15°C.
    

Critical Parameter: If


 rises >10°C, STOP  addition immediately. Allow consumption of accumulated reagent before resuming.

ReactionSafety Figure 1: Thermal Safety Interlock Logic for Hydrazine Addition Start Start Addition (Hydrazine Hydrate) CheckTemp Check Internal Temp (Tint) Start->CheckTemp IsSafe Tint < 15°C? CheckTemp->IsSafe Stop EMERGENCY STOP Addition IsSafe->Stop No (>15°C) Continue Continue Dosing IsSafe->Continue Yes Wait Wait for Heat Dissipation (Consume Reagent) Stop->Wait Wait->CheckTemp Re-evaluate Continue->CheckTemp Loop End Reaction Complete (Reflux Phase) Continue->End All Reagent Added

Module 2: Impurity Management (Hydrazine & Azines)

Common Inquiry: "I have residual hydrazine sticking to my crystals, and the product has a yellow tint."

The Problem
  • Hydrazine (GTI): Hydrazine is a potent nucleophile and hydrogen bonder; it gets trapped in the crystal lattice of the aminopyrazole.

  • Azines (Yellow Color): Oxidation of hydrazine or condensation with ketones (like acetone used in cleaning or workup) forms azines, which are highly colored and difficult to remove.

Troubleshooting Guide: Purification Strategy
Impurity TypeSourceRemoval Strategy
Hydrazine Unreacted starting materialChemical Quench: Do not rely on washing alone. Treat the crude reaction mixture with a sacrificial electrophile (e.g., Acetylacetone or mild excess of the starting nitrile) before isolation to convert hydrazine to a more soluble pyrazole or hydrazone.
Azines Oxidation / Acetone contaminationAvoid Acetone: Never use acetone in the workup of hydrazine reactions. Use Isopropanol (IPA) or Ethyl Acetate . If color persists, use an activated carbon treatment (e.g., Darco G-60) in hot ethanol.
Validated Workup Protocol (Self-Validating)
  • Post-Reaction Check: Analyze reaction mixture by HPLC. Ensure nitrile is consumed.

  • Distillation: Distill off the alcohol solvent to remove bulk water/hydrazine azeotropes.

  • pH Adjustment: Resuspend residue in water. Adjust pH to ~10-11 using NaOH. The free base amine is less soluble in water than the hydrazine salts.

  • Filtration: Filter the solid.

  • The "Reslurry" (Critical): Reslurry the wet cake in MTBE (Methyl tert-butyl ether) or Toluene . Hydrazine is insoluble in these lipophilic solvents, while organic impurities may wash away.

Module 3: Crystallization & Morphology

Common Inquiry: "The product oiled out as a sticky gum instead of precipitating."

Root Cause: The "Metastable Zone"

Aminopyrazoles often form supersaturated oils because the melting point is depressed by impurities (water/hydrazine). If you cool too fast, you enter the "oiling out" zone before the "nucleation" zone.

Remediation: Controlled Seeding

Do not crash cool. Use this seeding protocol:

  • Dissolution: Dissolve crude in minimum hot EtOH (reflux).

  • Primary Cooling: Cool slowly to

    
     (approx 40-50°C).
    
  • Seeding: Add 0.5 wt% pure seed crystals. Hold temperature for 1 hour to allow crystal growth (Ostwald ripening).

  • Secondary Cooling: Ramp down to 0°C over 4 hours.

  • Anti-solvent: If yield is low, add Heptane dropwise at 0°C.

Crystallization Figure 2: Avoiding the 'Oiling Out' Trap via Seeding Solvent Hot EtOH Soln Oil Oiling Out (Sticky Gum) Solvent->Oil Fast Cool (>1°C/min) Seed Seed @ 45°C (Metastable Zone) Solvent->Seed Slow Cool (<0.2°C/min) Crystal Crystalline Solid Oil->Crystal Reheat & Retry Seed->Crystal Ripening (1 hr hold)

Module 4: Downstream Regioselectivity (FAQ)

Common Inquiry: "I need to alkylate the amine, but I'm getting mixtures of N1 and N2 isomers."

Technical Insight: The 4,5-dimethyl-1H-pyrazol-3-amine exists in tautomeric equilibrium.

  • Neutral Conditions: The proton shuttles between N1 and N2.

  • Basic Conditions (Alkylation): The anion is formed.[1] The incoming electrophile (R-X) attacks the nitrogen that is sterically least hindered or electronically most rich.

Guidance:

  • For N1-Alkylation: Use Cesium Carbonate (

    
    )  in DMF. The "Cesium Effect" often favors the N1 position due to coordination with the exocyclic amine.
    
  • For N2-Alkylation: Difficult to achieve selectively without blocking groups. Consider synthesizing the ring with the substituent already on the hydrazine (i.e., use Methylhydrazine instead of Hydrazine), though this changes the ring synthesis regiochemistry entirely (Knorr vs. Pechmann pyrazole synthesis).

References

  • ICH Harmonised Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (2017). Link

  • Fauske & Associates. Adiabatic Calorimetry and Relief System Sizing for Hydrazine Reactions. (General Safety Reference). Link

  • Organic Chemistry Portal. Synthesis of Pyrazoles (Knorr Synthesis).Link

  • BenchChem Application Notes. Scale-up challenges in the production of methyl 3-amino-1H-pyrazole-4-carboxylate (Analogous chemistry safety data). Link

  • Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. Link

For further assistance, please reply with your specific batch size and reactor specifications.

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Interpretation of 4,5-Dimethyl-1H-pyrazol-3-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra expected for 4,5-Dimethyl-1H-pyrazol-3-ylamine hydrochloride. Rather than presenting a simple data sheet, we will explore the causal relationships between the molecule's structure, its protonation state, and the resulting NMR spectral features. This comparative approach, contrasting the hydrochloride salt with its neutral analog, offers researchers a robust framework for structural verification and a deeper understanding of the underlying chemical principles.

The Central Challenge: Deciphering the NMR Signature of Protonation

4,5-Dimethyl-1H-pyrazol-3-ylamine is a heterocyclic amine, a common scaffold in medicinal chemistry. It is frequently prepared and utilized as a hydrochloride salt to improve its stability and aqueous solubility. This salt formation, however, profoundly alters the electronic environment of the pyrazole ring, which is the key to its NMR interpretation.

Upon treatment with HCl, the basic nitrogen atom of the pyrazole ring (N2) is protonated, forming a pyrazolium cation. This introduces a positive charge that is delocalized across the aromatic ring. The consequence is a significant electron-withdrawing effect, which "deshields" the nearby protons and carbon atoms. In NMR spectroscopy, deshielding causes signals to shift to a higher chemical shift (δ), or further "downfield." Understanding the magnitude and location of these shifts is paramount for unambiguous spectral assignment.[1][2]

Part 1: Comparative ¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a map of the proton environments within the molecule. For this compound, we expect four distinct signals. The key to interpretation lies in comparing their expected positions to those of a neutral, non-protonated pyrazole analog.

Expected Proton Signals and Comparative Analysis

Proton AssignmentPredicted δ (ppm) in Salt (DMSO-d₆)Literature δ (ppm) in Neutral Analog¹Rationale for Chemical Shift
1-NH & N-H⁺ ~12.0 - 14.0 (very broad)~11.0 - 12.0 (broad)The two ring protons (1-NH and the new N-H⁺) will be acidic and rapidly exchanging. The overall positive charge on the pyrazolium ring causes significant deshielding, shifting this signal substantially downfield compared to the single 1-NH in a neutral pyrazole.
3-NH₂ ~6.0 - 7.0 (broad)~4.5 - 5.5 (broad)The exocyclic amine protons are also deshielded by the adjacent positively charged ring. In a polar, hydrogen-bonding solvent like DMSO, these signals are often broad due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange.[3][4]
5-CH₃ ~2.2 - 2.4 (singlet)~2.1The methyl group at the C5 position is adjacent to the protonated N1-N2 bond, experiencing a moderate deshielding effect from the ring's positive charge.
4-CH₃ ~1.9 - 2.1 (singlet)~1.8The methyl group at the C4 position is further from the primary site of positive charge and thus experiences a less pronounced downfield shift compared to the 5-CH₃ group.

¹Chemical shifts for neutral analogs are estimated from data on similar substituted pyrazoles in DMSO-d₆.[5][6]

Part 2: Comparative ¹³C NMR Spectral Deconvolution

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. Given the symmetry of the molecule, we expect five distinct carbon signals. The effect of protonation is often more dramatic and diagnostically powerful in ¹³C NMR than in ¹H NMR.

Expected Carbon Signals and Comparative Analysis

Carbon AssignmentPredicted δ (ppm) in Salt (DMSO-d₆)Literature δ (ppm) in Neutral Analog¹Rationale for Chemical Shift
**C3 (C-NH₂) **~150 - 155~155The carbon bearing the amino group is already in an electron-rich environment. While the ring protonation has a deshielding effect, the change at this position is often less pronounced compared to other ring carbons.
C5 ~135 - 140~128The C5 carbon experiences a very strong deshielding effect upon protonation of the adjacent nitrogen atoms. This significant downfield shift is a key indicator of pyrazolium ring formation.[1][7]
C4 ~105 - 110~103The C4 carbon is also part of the delocalized system and is deshielded, though to a lesser extent than C5.
5-CH₃ ~12 - 14~10 - 11The methyl carbon at C5 shows a small but noticeable downfield shift, consistent with the deshielding experienced by its attached protons. In neutral pyrazoles, a 5-methyl group typically resonates around 10-11 ppm, while a 3-methyl group is further downfield at ~13 ppm.[8]
4-CH₃ ~8 - 10~7 - 8This methyl carbon is furthest from the influence of the nitrogen atoms and the positive charge, showing the smallest downfield shift.

¹Chemical shifts for neutral analogs are estimated from published data for various substituted pyrazoles.[8][9][10]

Part 3: A Self-Validating Protocol for NMR Data Acquisition

The quality and reproducibility of NMR data are contingent upon a rigorous and well-justified experimental protocol. The following procedure is designed to be self-validating, ensuring accurate characterization of hydrochloride salts like the topic compound.

Step-by-Step Methodology
  • Sample Preparation (Vial):

    • Weigh approximately 10-15 mg of this compound into a clean, dry glass vial.[11] A higher concentration is chosen to ensure good signal-to-noise for the less sensitive ¹³C nucleus.[12]

    • Add approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).[13]

    • Causality: DMSO-d₆ is the solvent of choice for several critical reasons:

      • Solubility: Its high polarity readily dissolves most organic salts, including hydrochlorides.[14]

      • Observation of Exchangeable Protons: Unlike CDCl₃, DMSO-d₆ is a hydrogen-bond acceptor, which slows the rate of chemical exchange for N-H protons. This allows the NH and NH₂ protons to be observed as distinct (though often broad) signals rather than being exchanged away or averaged.[15]

      • Chemical Inertness: It is chemically inert and has a convenient residual solvent signal (~2.50 ppm for ¹H, ~39.5 ppm for ¹³C) that does not typically overlap with signals from the analyte.[16]

    • Vortex the vial for 30-60 seconds to ensure complete dissolution. Visually inspect for any particulate matter.

  • Sample Transfer & Filtering:

    • Prepare a filter pipette by placing a small, tight plug of cotton or glass wool into a Pasteur pipette.

    • Draw the sample solution from the vial into the filter pipette and transfer the filtered solution into a clean, high-quality 5 mm NMR tube.

    • Causality: This filtration step is crucial to remove any insoluble impurities or dust. Particulate matter in the NMR tube disrupts the homogeneity of the magnetic field, leading to broadened signals and poor resolution.[13]

  • Data Acquisition:

    • Cap the NMR tube and wipe it clean before inserting it into the spectrometer's spinner turbine.

    • Acquire a standard ¹H spectrum. A sufficient number of scans (typically 8 to 16) should be used to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

G cluster_prep Sample Preparation cluster_filter Filtration cluster_acq Data Acquisition weigh 1. Weigh 10-15 mg of Hydrochloride Salt add_solvent 2. Add 0.7 mL DMSO-d6 weigh->add_solvent dissolve 3. Vortex to Dissolve add_solvent->dissolve filter_transfer 4. Filter into NMR Tube dissolve->filter_transfer acquire_H1 5. Acquire 1H Spectrum (16 Scans) filter_transfer->acquire_H1 acquire_C13 6. Acquire 13C Spectrum (1024+ Scans) acquire_H1->acquire_C13 analyze 7. Process & Analyze Spectra acquire_C13->analyze

Caption: Experimental workflow for acquiring high-quality NMR spectra.

Part 4: Advanced Techniques for Unambiguous Assignment

While 1D NMR provides essential information, complex molecules or those with closely spaced signals can benefit from two-dimensional (2D) NMR experiments for definitive structural confirmation.[17] For this molecule, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful.

The Power of HMBC

HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This allows us to piece the molecular puzzle together with certainty. For this compound, HMBC would provide the following critical connections:

  • Confirming Methyl Positions: The protons of the 4-CH₃ group should show a strong correlation to the C4 carbon (²J) and weaker correlations to the C3 and C5 carbons (³J). Likewise, the 5-CH₃ protons will correlate to C5 (²J) and C4 (³J). This definitively assigns the two methyl groups.

  • Assigning Ring Carbons: The broad NH/NH⁺ signal should show correlations to the C3 and C5 carbons, confirming their position adjacent to the ring nitrogens.

Caption: Key HMBC correlations for unambiguous structural assignment.

By following this comprehensive, comparative, and methodologically robust approach, researchers can confidently interpret the ¹H and ¹³C NMR spectra of this compound, ensuring accurate structural verification for applications in research and drug development.

References

  • Claramunt, R. M., López, C., García, M. Á., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 734-742. Available from: [Link]

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. Available from: [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

  • ResearchGate. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. Retrieved from [Link]

  • Royal Society of Chemistry. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Retrieved from [Link]

  • Scilit. (1989). Carbon-13 NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters. Magnetic Resonance in Chemistry, 28(1), 90-92. Retrieved from: [Link]

  • Rees, R. G., & Green, M. J. (1968). Carbon-13 N.m.r. Spectroscopy of Pyrazole and Some Substituted Pyrazoles. Journal of the Chemical Society B: Physical Organic, 387. Available from: [Link]

  • Wikipedia. (n.d.). Deuterated DMSO. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Aminopyrazole-4-carboxylic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Carrión, M. D., Chayah, M., Choquesillo-Lazarte, D., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61. Available from: [Link]

  • Williams, D. H. (1966). Proton Magnetic Resonance Studies of Pyrazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • Bubner, M., & Feodorov, L. A. (1976). 1H and 13C NMR study of proton transfer in azoles. Mechanism of proton transfer in pyrazole in solutions containing bis-(acetylacetonato) nickel (II). Zeitschrift für Naturforschung C, 31(7-8), 353-60. Available from: [Link]

  • School of Agriculture, Polytechnic Institute of Bragança. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazole, 4-amino-3,5-dimethyl-. Retrieved from [Link]

  • Arkivoc. (2009). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]

  • MDPI. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR correlations between the calculated and experimental data. Retrieved from [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting NMR Spectra. Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Kaunas University of Technology. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

Sources

Mass spectrometry fragmentation patterns of 4,5-Dimethyl-1H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 4,5-Dimethyl-1H-pyrazol-3-ylamine: A Comparative Analysis

This guide provides a detailed examination of the predicted mass spectrometry fragmentation patterns of 4,5-Dimethyl-1H-pyrazol-3-ylamine, a heterocyclic amine of significant interest in medicinal chemistry and drug development.[1] As a versatile scaffold, understanding its structural properties through mass spectrometry is crucial for synthesis validation, metabolite identification, and quality control.[2] This document offers a predictive analysis based on established fragmentation principles for pyrazoles and aliphatic amines, comparing them to related structures to provide a comprehensive analytical framework for researchers.

Introduction: The Analytical Imperative for Aminopyrazoles

4,5-Dimethyl-1H-pyrazol-3-ylamine (Molecular Formula: C₅H₉N₃, Molecular Weight: 111.15 g/mol ) belongs to the aminopyrazole class of compounds, which are foundational building blocks in the synthesis of a wide array of biologically active molecules.[3][4] The precise arrangement of substituents on the pyrazole ring dictates the compound's chemical properties and biological activity. Mass spectrometry serves as an indispensable tool for confirming the molecular weight and elucidating the structure of such molecules. The fragmentation pattern observed in a mass spectrum acts as a molecular fingerprint, offering definitive proof of structure and enabling differentiation from isomers, such as 3,5-Dimethyl-1H-pyrazol-4-amine.[5]

This guide will explore the fragmentation pathways under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI), providing detailed experimental protocols and predictive analyses grounded in established chemical principles.

Experimental Methodologies

The following protocols describe standard operating procedures for the mass spectrometric analysis of small molecules like 4,5-Dimethyl-1H-pyrazol-3-ylamine.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This method is ideal for volatile and thermally stable compounds. The direct electron impact at a standardized energy (70 eV) provides reproducible fragmentation patterns suitable for library matching and structural confirmation.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of 4,5-Dimethyl-1H-pyrazol-3-ylamine in methanol or another suitable volatile solvent.

  • GC Separation:

    • Injector: Set to 250°C with a 1 µL injection volume and a 20:1 split ratio.

    • Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Analysis:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 300.

Rationale: The choice of 70 eV is a long-standing convention in mass spectrometry that ensures sufficient energy to induce fragmentation, leading to rich, structurally informative spectra that are highly reproducible across different instruments.[6][7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)

ESI is a soft ionization technique suitable for polar, less volatile compounds. When coupled with tandem mass spectrometry (MS/MS), it allows for the controlled fragmentation of a selected precursor ion, providing precise information about its substructures.

Protocol:

  • Sample Preparation: Prepare a 10 µg/mL solution of the analyte in 50:50 methanol:water with 0.1% formic acid.

  • LC Separation:

    • Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • MS/MS Analysis:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Precursor Ion Selection: Isolate the protonated molecule [M+H]⁺ at m/z 112.1.

    • Collision-Induced Dissociation (CID): Fragment the precursor ion using argon as the collision gas with a normalized collision energy of 15-30 eV.

    • Product Ion Scan: Scan the resulting fragment ions.

Rationale: Positive ion mode is selected due to the presence of the basic amine and pyrazole nitrogen atoms, which are readily protonated. Formic acid is used to aid this protonation, enhancing the ESI signal.[8] CID allows for controlled fragmentation, providing clear, interpretable parent-daughter ion relationships.[9]

Predicted Fragmentation Patterns and Analysis

While a published spectrum for 4,5-Dimethyl-1H-pyrazol-3-ylamine is not available in common databases, its fragmentation can be confidently predicted based on the extensive literature on pyrazole and amine mass spectrometry.[10][11]

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (M⁺˙) is expected at m/z 111 . The fragmentation will likely be dominated by two key processes: alpha-cleavage adjacent to the amino group and cleavage of the fragile N-N bond within the pyrazole ring.[10]

Key Predicted Fragments:

  • Alpha-Cleavage: The C-C bond adjacent to the amino group can cleave. Loss of a methyl radical (•CH₃) from the C5 position would lead to a stable, resonance-delocalized ion at m/z 96 . This is often a highly favored pathway for amines.[11]

  • Ring Cleavage (N-N Bond Scission): The primary fragmentation pathway for the pyrazole core involves the cleavage of the N-N bond.[10] This can be followed by the loss of stable neutral molecules. A common pathway involves the loss of acetonitrile (CH₃CN) from the ring, which would result in a fragment at m/z 70 .

  • Loss of HCN: Subsequent fragmentation of the pyrazole ring often involves the elimination of hydrogen cyanide (HCN), leading to a fragment ion at m/z 84 .[6]

G M_plus [C₅H₉N₃]⁺˙ m/z 111 (Molecular Ion) m96 [C₄H₆N₃]⁺ m/z 96 M_plus->m96 - •CH₃ (Alpha-Cleavage) m70 [C₃H₄N₂]⁺˙ m/z 70 M_plus->m70 - CH₃CN (Ring Cleavage) m84 [C₄H₆N₂]⁺˙ m/z 84 M_plus->m84 - HCN

Caption: Predicted EI fragmentation pathways for 4,5-Dimethyl-1H-pyrazol-3-ylamine.

Table 1: Predicted EI-MS Fragments of 4,5-Dimethyl-1H-pyrazol-3-ylamine

m/z Proposed Formula Proposed Identity/Origin
111 [C₅H₉N₃]⁺˙ Molecular Ion
96 [C₄H₆N₃]⁺ [M - CH₃]⁺ via alpha-cleavage
84 [C₄H₆N₂]⁺˙ [M - HCN]⁺˙ via ring fragmentation

| 70 | [C₃H₄N₂]⁺˙ | [M - CH₃CN]⁺˙ via N-N bond cleavage |

Electrospray Ionization (ESI-MS/MS) Fragmentation

In ESI positive mode, the molecule will be protonated to form the precursor ion [M+H]⁺ at m/z 112.1 . The fragmentation of this even-electron ion under CID conditions will proceed through the loss of stable, neutral molecules.

Key Predicted Fragments:

  • Loss of Ammonia (NH₃): The most likely and diagnostic fragmentation pathway for a protonated primary amine is the loss of ammonia. This would yield a prominent product ion at m/z 95.1 .

  • Loss of Acetonitrile (CH₃CN): Similar to the EI pathway, ring fragmentation can occur, leading to the loss of an acetonitrile molecule from the protonated ring structure, resulting in a product ion at m/z 71.1 .

G MH_plus [C₅H₁₀N₃]⁺ m/z 112.1 (Precursor Ion) m95 [C₅H₇N₂]⁺ m/z 95.1 MH_plus->m95 - NH₃ m71 [C₃H₅N₂]⁺ m/z 71.1 MH_plus->m71 - CH₃CN

Caption: Predicted ESI-MS/MS fragmentation of protonated 4,5-Dimethyl-1H-pyrazol-3-ylamine.

Table 2: Predicted ESI-MS/MS Fragments of 4,5-Dimethyl-1H-pyrazol-3-ylamine

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Proposed Identity of Loss
112.1 95.1 17.0 Ammonia (NH₃)

| 112.1 | 71.1 | 41.0 | Acetonitrile (CH₃CN) |

Comparative Analysis: The Influence of the Amino Group

To highlight the unique fragmentation characteristics imparted by the 3-amino group, we compare our predicted patterns with the known EI-MS data for 3,5-Dimethylpyrazole , obtained from the NIST Mass Spectrometry Data Center.[12]

3,5-Dimethylpyrazole (C₅H₈N₂, MW = 96.13) lacks the 3-amino group. Its fragmentation is dominated by ring cleavage pathways.

Table 3: Comparison of Key EI-MS Fragments

Fragment Type 4,5-Dimethyl-1H-pyrazol-3-ylamine (Predicted) 3,5-Dimethylpyrazole (Experimental)[12]
Molecular Ion m/z 111 m/z 96
Alpha-Cleavage m/z 96 ([M-CH₃]⁺) Not applicable
Ring Cleavage m/z 70 ([M-CH₃CN]⁺˙) m/z 68 ([M-HCN]⁺˙), m/z 54 ([M-CH₃CN]⁺˙)

| HCN Loss | m/z 84 ([M-HCN]⁺˙) | m/z 69 ([M-HCN-H]⁺) |

Key Differences and Insights:

  • Diagnostic Alpha-Cleavage: The most significant difference is the predicted formation of the m/z 96 ion for the 3-amino compound. This fragment, arising from the loss of a methyl group via alpha-cleavage, is a direct consequence of the amino substituent and would be a key diagnostic peak to confirm its presence and position.

  • Shift in Ring Fragmentation: The presence of the amino group alters the electron distribution in the ring, which in turn influences the subsequent ring fragmentation pathways. While both compounds are expected to lose acetonitrile, the resulting fragment ions will have different m/z values (m/z 70 vs. m/z 54).

  • ESI-MS/MS Comparison: 3,5-Dimethylpyrazole would not show the characteristic loss of ammonia (NH₃) under ESI-MS/MS conditions, making this a definitive marker for the aminopyrazole structure.

Conclusion

The mass spectrometric fragmentation of 4,5-Dimethyl-1H-pyrazol-3-ylamine is predicted to be governed by well-understood mechanisms for both amines and pyrazoles.

  • Under Electron Ionization , the spectrum is expected to show a molecular ion at m/z 111, a prominent peak at m/z 96 due to alpha-cleavage, and additional fragments related to ring cleavage (loss of CH₃CN and HCN).

  • Under ESI-MS/MS , the protonated molecule (m/z 112.1) is expected to show a characteristic and diagnostic loss of ammonia to produce a product ion at m/z 95.1.

Comparison with the non-aminated analogue, 3,5-Dimethylpyrazole, reveals that the presence of the amino group introduces unique and diagnostic fragmentation channels—specifically alpha-cleavage (EI) and ammonia loss (ESI). These distinctive patterns provide a robust framework for the unambiguous identification and structural characterization of 4,5-Dimethyl-1H-pyrazol-3-ylamine in complex research and development settings.

References

  • Journal of the Chemical Society B: Physical Organic. (1967). Electron-impact induced fragmentations of pyrazoles. [Link]

  • Yaka, Y., et al. (2018). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. [Link]

  • Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry. [Link]

  • Sapkota, K. P., et al. (2025). Synthesis, Characterization and Computational Study of (E)-1-(1-phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine (PPM). INTELLIGENCE Journal of Multidisciplinary Research. [Link]

  • Bunev, A. S., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. [Link]

  • Xing, J., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]

  • PubChem. (n.d.). 4,5-dimethyl-1h-pyrazol-3-ylamine hydrochloride. PubChemLite. [Link]

  • El-Faham, A., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc. [Link]

  • PubChem. (n.d.). Pyrazole, 4-amino-3,5-dimethyl-. [Link]

  • Gontrani, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link]

  • Shi, F., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules. [Link]

  • NIST. (n.d.). 3,5-Dimethylpyrazole. NIST Chemistry WebBook. [Link]

  • Cabral, E. C., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. [Link]

  • Lancaster, P. G. (2006). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Huddersfield Repository. [Link]

  • Problems in Chemistry. (2021). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]

Sources

Validating the structure of reaction products derived from 3-amino-4,5-dimethylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Trap

3-Amino-4,5-dimethylpyrazole is a deceptive scaffold. While it appears structurally simple, its reactivity is governed by a complex interplay of annular tautomerism and nucleophilic competition. For drug development professionals, this molecule is a critical precursor for pyrazolo[1,5-a]pyrimidines (a privileged scaffold in kinase inhibitors and GABA-A receptor modulators).

The core challenge lies in validation. When this precursor reacts with unsymmetrical electrophiles (e.g.,


-keto esters or 

-unsaturated ketones), it frequently yields regioisomeric mixtures that are indistinguishable by standard low-resolution LC-MS or 1D

H NMR. Misidentifying these isomers can lead to months of wasted SAR (Structure-Activity Relationship) campaigns.

This guide objectively compares the efficacy of structural validation methodologies, moving beyond basic characterization to definitive, self-validating protocols.

Comparative Analysis: Validation Methodologies

The following table contrasts the performance of analytical techniques specifically for resolving aminopyrazole regioisomers.

FeatureTier 1: Standard 1D NMR Tier 2: Integrated 2D NMR Tier 3: X-Ray / Computational
Technique

H,

C NMR
NOESY,

HMBC
Single Crystal XRD / DFT
Resolution Power Low. Cannot definitively assign quaternary carbons or bridgehead nitrogens.High. Establishes through-space connectivity and long-range coupling.Absolute. Defines 3D spatial arrangement.
Sample Requirement ~5 mg, dissolved.~10-20 mg, concentrated.Single crystal (XRD) or Structure File (DFT).
Throughput High (Minutes).Medium (Hours).[1][2][3][4]Low (Days to Weeks).
Blind Spot Often misidentifies 5- vs. 7-substituents in fused rings due to similar chemical shifts.Requires careful mixing times; can be ambiguous if signals overlap.XRD requires crystallizable solids; DFT is predictive, not empirical.
Verdict Screening Only. Do not rely on this for scaffold validation.The Gold Standard. Sufficient for 95% of pharmaceutical intermediates.The Arbiter. Use when 2D NMR is inconclusive.

The Mechanistic Challenge (Visualized)

The ambiguity arises because 3-amino-4,5-dimethylpyrazole exists in equilibrium between two tautomers. When reacting with an unsymmetrical 1,3-dielectrophile (like benzoylacetone), two pathways are possible.

ReactionPathways Precursor 3-amino-4,5- dimethylpyrazole TautomerA Tautomer A (3-amino-1H) Precursor->TautomerA Equilibrium TautomerB Tautomer B (5-amino-1H) Precursor->TautomerB Reagent Unsymmetrical 1,3-Diketone (e.g., Benzoylacetone) PathA Path A: Exocyclic NH2 attacks Carbonyl 1 Reagent->PathA PathB Path B: Exocyclic NH2 attacks Carbonyl 2 Reagent->PathB TautomerA->Reagent Product7 7-Phenyl isomer (Thermodynamic) PathA->Product7 Cyclization Product5 5-Phenyl isomer (Kinetic) PathB->Product5 Cyclization

Figure 1: Divergent reaction pathways yielding regioisomers. The steric bulk of the 4,5-dimethyl groups often influences the ratio, but does not guarantee a single product.

Detailed Validation Protocol: The "Self-Validating" Workflow

This protocol is designed for the synthesis and validation of 2,3-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine (vs. the 5-phenyl isomer).

Phase 1: Synthesis (Regioselectivity Control)

Note: Acidic conditions generally favor the thermodynamic product, but mixtures are common.

  • Reactants: Combine 3-amino-4,5-dimethylpyrazole (1.0 eq) with benzoylacetone (1.1 eq).

  • Solvent: Glacial acetic acid (promotes condensation and dehydration).

  • Condition: Reflux at 118°C for 4–6 hours.

  • Workup: Cool to RT. Pour into ice water. Neutralize with

    
    . Filter the precipitate.[4]
    
  • Purification: Recrystallization from Ethanol/DMF is preferred over column chromatography to ensure crystal purity for potential XRD.

Phase 2: Structural Elucidation (The 2D NMR Lock)

Do not rely on chemical shift heuristics (e.g., "methyl is usually at 2.5 ppm"). Use NOESY (Nuclear Overhauser Effect Spectroscopy) to prove spatial proximity.[5]

The Logic:

  • Isomer A (7-phenyl): The proton on the pyrimidine ring (H-6) is spatially close to the Phenyl group at position 7 and the Methyl group at position 5.

  • Isomer B (5-phenyl): The proton on the pyrimidine ring (H-6) is spatially close to the Methyl group at position 7 and the Phenyl group at position 5.

Experimental Steps:

  • Sample Prep: Dissolve 15 mg of product in 0.6 mL

    
    . Ensure no undissolved solids (causes magnetic inhomogeneity).
    
  • Acquisition: Run a phase-sensitive NOESY with a mixing time (

    
    ) of 400–500 ms .
    
  • Analysis:

    • Locate the aromatic singlet for H-6 (typically 6.5–7.5 ppm).

    • Check for cross-peaks (correlations) to the Phenyl region (7.4–8.0 ppm).

    • Check for cross-peaks to the Methyl region (2.4–2.6 ppm).

Interpretation Table:

Observation (NOE Cross-peak)Conclusion
H-6

Phenyl
Strong Indication of 7-Phenyl Isomer. (H-6 is adjacent to the phenyl ring).
H-6

Methyl
Strong Indication of 7-Methyl Isomer. (H-6 is adjacent to the methyl group).
H-6

Both
Impossible. Indicates a mixture of isomers or artifact.

Decision Tree for Structural Validation

Use this logic flow to determine when to stop analysis or escalate to higher-tier methods.

ValidationLogic Start Isolate Reaction Product HNMR Run 1H NMR (Check Purity) Start->HNMR IsPure Is it >95% Pure? HNMR->IsPure Purify Recrystallize/Chromatography IsPure->Purify No NOESY Run 2D NOESY (Focus: H-6 correlations) IsPure->NOESY Yes Purify->HNMR Result Are Cross-peaks Definitive? NOESY->Result Valid Structure Validated (Proceed to Bioassay) Result->Valid Yes (Distinct H-6 <-> Ph) Ambiguous Ambiguous/Overlapping Signals Result->Ambiguous No HMBC Run 15N-HMBC (Trace Nitrogen Connectivity) Ambiguous->HMBC HMBC->Valid Resolved XRD Single Crystal XRD HMBC->XRD Unresolved

Figure 2: Analytical decision matrix ensuring data integrity before biological testing.

References

  • Novikova, D. S., et al. (2023).[6][7] Analysis of NOESY spectra to obtain accurate information on the structure and dynamics of some 5,7-substituted pyrazolo[1,5-a]pyrimidine derivatives in solution. St. Petersburg State University.[7]

  • Deng, X., & Mani, N. S. (2008).[8] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[8] Journal of Organic Chemistry.[8]

  • BenchChem Application Note. (2023). NMR Characterization of a 2-Ethoxy-Pyrazolo[1,5-a]pyrimidine Derivative.

  • Lasta, D. J., & Silbernagel, M. J. (1998).[4] The Regioselective Acylation Reactions of Imidazopyridines.[4][9][10] Heterocycles.[2][4][8][11][12][13][14]

  • ResearchGate Archive. (2025). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study.

Sources

A Comparative Guide to Reference Standards for Impurities in 4,5-Dimethyl-1H-pyrazol-3-ylamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of reference standards for impurities encountered during the synthesis of 4,5-Dimethyl-1H-pyrazol-3-ylamine hydrochloride. As a critical intermediate in pharmaceutical development, ensuring the purity of this compound is paramount. This document offers an in-depth comparison of synthetic routes, potential impurities, and the analytical methodologies required for their identification and control, grounded in scientific principles and regulatory expectations.

Introduction: The Critical Role of Impurity Profiling

In pharmaceutical manufacturing, the control of impurities is a critical determinant of the safety and efficacy of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities. For a key intermediate like this compound, a thorough understanding of its impurity profile is not just a regulatory requirement but a fundamental aspect of robust process development and quality assurance.

The ICH Q3A(R2) guideline for impurities in new drug substances provides a framework for the reporting, identification, and qualification of impurities.[1] This guide will delve into the practical application of these principles to the synthesis of this compound.

Synthetic Pathways and the Genesis of Impurities

The most prevalent and industrially scalable synthesis of this compound typically proceeds via the condensation of a 1,3-dicarbonyl compound with a hydrazine-containing reagent. A common route involves the reaction of acetylacetone with a suitable hydrazine derivative, followed by subsequent chemical transformations to introduce the amine functionality and form the hydrochloride salt.[2][3][4]

This synthetic strategy, while efficient, can give rise to a spectrum of process-related impurities. These can be broadly categorized as:

  • Unreacted Starting Materials: Residual acetylacetone and hydrazine derivatives.

  • Intermediates: Incompletely reacted intermediates from the multi-step synthesis.

  • By-products: Resulting from side reactions, such as the formation of regioisomers or products of over-alkylation.[5][6][7]

  • Degradation Products: Formed during the synthesis or storage of the final product.

The following diagram illustrates a generalized synthetic pathway and the potential points of impurity formation:

Synthesis_and_Impurity_Formation Start1 Acetylacetone Intermediate Pyrazolone Intermediate Start1->Intermediate Impurity1 Unreacted Starting Materials Start1->Impurity1 Start2 Hydrazine Derivative Start2->Intermediate Start2->Impurity1 Product 4,5-Dimethyl-1H-pyrazol-3-ylamine HCl Intermediate->Product Impurity2 Regioisomeric Pyrazole Intermediate->Impurity2 Side Reaction Impurity3 Incomplete Cyclization Product Intermediate->Impurity3 Incomplete Reaction

Caption: Generalized synthetic pathway and potential impurity formation points.

A Comparative Analysis of Key Impurities

A critical aspect of quality control is the identification and management of specific impurities. Based on the common synthetic routes, the following table outlines the most probable impurities, their origin, and the rationale for their control.

Impurity NameStructureOriginRationale for Control
3,5-Dimethyl-1H-pyrazol-4-ylamine Isomeric structureRegioisomeric byproduct of the primary cyclization reaction.Potential for different pharmacological and toxicological profiles compared to the desired isomer. Separation can be challenging, requiring specific analytical methods.
Acetylacetone CH₃COCH₂COCH₃Unreacted starting material.Can impact downstream reactions and may have its own toxicological profile.
Hydrazine N₂H₄Unreacted starting material or from decomposition of hydrazine derivatives.A known mutagen and carcinogen, its presence is strictly controlled to very low levels.
Unidentified By-products VariableArise from various side reactions, dimerization, or polymerization.As per ICH guidelines, any unknown impurity above the identification threshold must be characterized.

Reference Standards: The Cornerstone of Accurate Quantification

The accurate quantification of impurities is impossible without high-purity reference standards. These standards are used to confirm the identity and determine the concentration of impurities in the synthesized material.

Currently, while the active pharmaceutical ingredient (API) this compound is commercially available from various suppliers, obtaining certified reference standards for its specific process-related impurities can be challenging.[8][9] In such cases, the following options are available:

  • Commercial Sourcing: Regularly check catalogues from specialized suppliers of pharmaceutical impurities and reference standards. While specific impurities for this compound may not be widely listed, custom synthesis services are often available.

  • In-house Isolation and Characterization: For novel or unlisted impurities, isolation from enriched batches followed by comprehensive characterization using techniques like NMR, Mass Spectrometry, and FTIR is necessary to establish a well-characterized in-house reference standard.

  • Collaboration with Specialized Laboratories: Partnering with contract research organizations (CROs) that specialize in the synthesis and certification of reference standards can be an efficient approach.

Analytical Methodologies for Impurity Profiling

A robust and validated analytical method is essential for the reliable detection and quantification of impurities. High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this purpose.

Comparative Overview of Analytical Techniques
TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.Robust, reproducible, widely available, and cost-effective.May not be suitable for impurities without a UV chromophore. Co-elution can be an issue.
LC-MS HPLC separation coupled with mass spectrometry detection.Provides molecular weight information, enabling the identification of unknown impurities. High sensitivity and specificity.Higher cost and complexity compared to HPLC-UV.
GC-MS Gas chromatography separation with mass spectrometry detection.Ideal for volatile impurities like residual solvents.Not suitable for non-volatile or thermally labile compounds.
NMR Nuclear Magnetic Resonance spectroscopy.Provides detailed structural information for the definitive identification of impurities.Lower sensitivity compared to chromatographic techniques, often requires isolation of the impurity.
Experimental Protocol: A Validated RP-HPLC Method for Impurity Profiling

The following protocol outlines a typical reversed-phase HPLC method for the analysis of this compound and its impurities. This method should be validated according to ICH Q2(R1) guidelines.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Workflow:

HPLC_Validation_Workflow Start Method Development Specificity Specificity Start->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness End Validated Method Robustness->End

Caption: Workflow for the validation of an HPLC method for impurity profiling.

Toxicological Considerations and Qualification of Impurities

The toxicological assessment of impurities is a critical step in ensuring patient safety. For any impurity present above the qualification threshold defined by ICH Q3A(R2), a toxicological evaluation is required.[1]

The potential toxicity of pyrazole derivatives and their by-products can vary significantly based on their structure.[10][11] For instance, residual hydrazine is a known genotoxic impurity and its limits are strictly controlled. For other process-related impurities, a literature review for existing toxicological data is the first step. If no data is available, further studies, ranging from in-silico toxicity predictions to in-vitro and in-vivo toxicological assessments, may be necessary to qualify the impurity at the observed levels.

Conclusion and Recommendations

The effective control of impurities in the synthesis of this compound is a multifaceted challenge that requires a deep understanding of the synthetic process, robust analytical methodologies, and a commitment to regulatory compliance.

Key Recommendations:

  • Proactive Impurity Profiling: Impurity profiling should be an integral part of process development from the early stages.

  • Sourcing of Reference Standards: Prioritize the acquisition of certified reference standards for all known and potential impurities. If not commercially available, initiate custom synthesis or in-house isolation and characterization in a timely manner.

  • Method Validation: A comprehensive validation of the analytical method for impurity profiling is non-negotiable and must be performed in accordance with ICH guidelines.

  • Lifecycle Management: Impurity control is an ongoing process. Any changes in the synthetic route, raw materials, or manufacturing process necessitate a re-evaluation of the impurity profile.

By adhering to these principles, researchers, scientists, and drug development professionals can ensure the quality, safety, and regulatory compliance of this compound, thereby contributing to the development of safe and effective medicines.

References

  • Journal of Organic Chemistry and Pharmacy (JOCPR). (n.d.). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). The four toxicity parameters of pyrazole-based derivatives 7c and 11a. Retrieved February 23, 2026, from [Link]

  • SciSpace. (n.d.). A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. Retrieved February 23, 2026, from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). US11299463B2 - Process for the manufacture of pyrazoles or pyrimidones.
  • Jetir.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved February 23, 2026, from [Link]

  • IJCPA. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved February 23, 2026, from [Link]

  • International Journal of Current Research. (n.d.). Synthesis, characterization, and antimicrobial activity of pyrazol-3-yl-pyrimidine, pyrazole and pyran derivatives. Retrieved February 23, 2026, from [Link]

  • Academia.edu. (n.d.). (PDF) Synthesis of Diaznylpyrazol Derivatives. Retrieved February 23, 2026, from [Link]

  • PubMed. (n.d.). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. Retrieved February 23, 2026, from [Link]

  • Central University of Haryana. (2024, October 11). (12) patent application publication - (19) india. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 23, 2026, from [Link]

  • Journal of Organic Chemistry and Pharmacy (JOCPR). (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved February 23, 2026, from [Link]

  • PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved February 23, 2026, from [Link]

  • Semantic Scholar. (2014, September 27). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). Pyrazol-3-ylamine | C3H5N3 | CID 74561. Retrieved February 23, 2026, from [Link]

  • Wiley Online Library. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 2′-hydroxy-[1,1′-piphenyl]-acid bis-(monoethanolamine) - Patent US-7547719-B2. Retrieved February 23, 2026, from [Link]

  • TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). Retrieved February 23, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.